molecular formula C22H28O12 B15601252 1D228

1D228

Katalognummer: B15601252
Molekulargewicht: 484.4 g/mol
InChI-Schlüssel: GLNKLSQINQQSFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1D228 is a useful research compound. Its molecular formula is C22H28O12 and its molecular weight is 484.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H28O12

Molekulargewicht

484.4 g/mol

IUPAC-Name

[3,4,5-triacetyloxy-6-(2-methyl-4-oxo-5-propan-2-ylidenefuran-3-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C22H28O12/c1-9(2)17-16(27)18(10(3)29-17)34-22-21(32-14(7)26)20(31-13(6)25)19(30-12(5)24)15(33-22)8-28-11(4)23/h15,19-22H,8H2,1-7H3

InChI-Schlüssel

GLNKLSQINQQSFI-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Inhibition of c-Met and TRK Signaling Pathways by 1D228

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1D228 is a novel and potent small-molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Met and Tropomyosin receptor kinase (TRK).[1][2][3] Aberrant activation of c-Met and TRK signaling pathways is a known driver in the progression of various cancers, promoting tumor growth, proliferation, angiogenesis, and metastasis.[1] The dual-targeting nature of this compound presents a promising therapeutic strategy for cancers co-expressing or harboring alterations in both c-Met and TRK.[1] This technical guide provides a comprehensive overview of the this compound inhibitor, its mechanism of action, downstream effects, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Dual Inhibition of c-Met and TRK Phosphorylation

The primary mechanism of action of this compound is the inhibition of the kinase activity of both c-Met and TRK.[1] Specifically, this compound has been shown to significantly block the phosphorylation of c-Met and its downstream effector Akt, as well as the phosphorylation of TRKB.[1] This inhibition of phosphorylation effectively deactivates the signaling cascades initiated by these receptors.

Downstream Cellular Effects of this compound Inhibition

The inhibition of c-Met and TRK signaling by this compound leads to a cascade of anti-tumor effects, including:

  • Inhibition of Cell Proliferation and Cell Cycle Arrest: this compound induces a dose-dependent arrest of cancer cells in the G0/G1 phase of the cell cycle.[1][4] This is achieved through the downregulation of Cyclin D1, a key regulator of the G1-S phase transition.[1][5]

  • Induction of Apoptosis: Treatment with this compound leads to a significant increase in apoptosis in cancer cells.[1]

  • Suppression of Angiogenesis: this compound effectively inhibits the migration and tube formation of endothelial cells, key processes in the formation of new blood vessels that supply tumors.[1][3] This anti-angiogenic effect is attributed to the expression of both c-Met and TRKB on endothelial cells, making them direct targets for this compound.[1]

  • Reversal of Epithelial-Mesenchymal Transition (EMT): this compound has been observed to reverse the EMT process, which is crucial for tumor cell migration and invasion. This is evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker N-cadherin.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target Cell LineAssay TypeIC50 ValueReference CompoundReference IC50
MHCC97H (Hepatocellular Carcinoma)CCK-84.3 nMTepotinib13 nM
MKN45 (Gastric Cancer)CCK-81 nMTepotinib1.65 nM
ASPC1 (Pancreatic Cancer)CCK-81.33 µMTepotinib3.78 µM
HS746T (Gastric Cancer)CCK-80.89 µMTepotinib3.6 µM

Data sourced from:[6][7]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Tumor ModelTreatment GroupDosageTumor Growth Inhibition (TGI)
MHCC97H XenograftThis compound2 mg/kg/d81.2%
MHCC97H XenograftThis compound4 mg/kg/d93.4%
MHCC97H XenograftThis compound8 mg/kg/d98.2%
MHCC97H XenograftTepotinibNot Specified63.9%
MKN45 XenograftThis compound8 mg/kg/d94.8%
MKN45 XenograftTepotinib8 mg/kg/d67.61%

Data sourced from:[1][4][6]

Table 3: Effect of this compound on Cell Cycle Distribution in MKN45 Cells

Treatment% of Cells in G0/G1 Phase
ControlNot Specified
This compound (Dose-dependent)Significantly Increased

Data sourced from:[1][4]

Table 4: Apoptosis Induction by this compound in MNK45 Cells

Treatment% Apoptotic Cells
Control~5%
This compound (Dose-dependent)53-75%

Data sourced from:[6]

Mandatory Visualizations

1D228_Signaling_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Neurotrophins Neurotrophins TRK TRK Receptor Neurotrophins->TRK p_cMet p-c-Met cMet->p_cMet Phosphorylation p_TRK p-TRK TRK->p_TRK Phosphorylation PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK p_TRK->PI3K_AKT p_TRK->RAS_MAPK PLCg PLCγ Pathway p_TRK->PLCg Proliferation Cell Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Cell_Cycle Cell Cycle Progression (Cyclin D1) RAS_MAPK->Cell_Cycle RAS_MAPK->Proliferation Migration Cell Migration & Invasion RAS_MAPK->Migration Cell_Cycle->Proliferation EMT EMT (↓ N-cadherin, ↑ E-cadherin) EMT->Migration Inhibitor This compound Inhibitor->p_cMet Inhibitor->p_TRK

Caption: this compound inhibits c-Met and TRK signaling pathways.

Experimental_Workflow_this compound cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cell_Culture Cancer Cell Lines (e.g., MKN45, MHCC97H) Proliferation_Assay Cell Proliferation Assay (CCK-8) Cell_Culture->Proliferation_Assay Determine IC50 Western_Blot Western Blot Analysis (p-c-Met, p-TRKB, Cyclin D1) Cell_Culture->Western_Blot Analyze protein expression Cell_Cycle_Analysis Flow Cytometry (Cell Cycle Analysis) Cell_Culture->Cell_Cycle_Analysis Assess cell cycle arrest Apoptosis_Assay Flow Cytometry (Apoptosis Assay) Cell_Culture->Apoptosis_Assay Quantify apoptosis Migration_Assay Wound Healing Assay Cell_Culture->Migration_Assay Evaluate cell migration Tube_Formation Endothelial Cell Tube Formation Assay Cell_Culture->Tube_Formation Assess anti-angiogenic effect Xenograft Tumor Xenograft Model (Nude Mice) Treatment This compound Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Monitor tumor growth IHC Immunohistochemistry (p-c-Met, p-TRK, Ki67) Tumor_Measurement->IHC Analyze tumor tissue

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

1. Western Blot Analysis for Phosphorylated and Total c-Met, TRKB, and Downstream Effectors

  • Objective: To determine the effect of this compound on the phosphorylation status and total protein levels of c-Met, TRKB, and downstream signaling molecules like Akt and Cyclin D1.

  • Materials:

    • Cancer cell lines (e.g., MKN45, MHCC97H)

    • This compound inhibitor

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for p-c-Met, c-Met, p-TRKB, TRKB, p-Akt, Akt, Cyclin D1, and a loading control like GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.[8][9][10]

    • Block the membrane in blocking buffer for 1 hour at room temperature.[8][9]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8][9]

    • Wash the membrane three times with TBST for 5 minutes each.[8][9]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

    • Wash the membrane again as in step 9.

    • Detect the signal using ECL substrate and an imaging system.[8][11]

2. Cell Migration (Wound Healing) Assay

  • Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

  • Materials:

    • Cancer cell lines

    • Culture plates or inserts for creating a gap

    • This compound inhibitor

    • Microscope with a camera

    • Image analysis software (e.g., ImageJ)

  • Protocol:

    • Seed cells to form a confluent monolayer.[1]

    • Create a "wound" or scratch in the monolayer using a sterile pipette tip or a cell culture insert.[1]

    • Wash with PBS to remove detached cells.

    • Add fresh media containing different concentrations of this compound or vehicle control.

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

    • Measure the area of the wound at each time point using image analysis software.

    • Calculate the percentage of wound closure to quantify cell migration.

3. Tumor Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor activity of this compound.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice)

    • Cancer cell lines (e.g., MKN45, MHCC97H)

    • Matrigel (optional)

    • This compound inhibitor formulated for in vivo administration

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of the mice.[13][14]

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound or vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).[1][4]

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (Length x Width²)/2).

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

4. Immunohistochemistry (IHC)

  • Objective: To analyze the expression and phosphorylation status of proteins of interest (e.g., p-c-Met, p-TRK, Ki67) in tumor tissues from xenograft models.

  • Materials:

    • Paraffin-embedded tumor tissue sections

    • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

    • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

    • Hydrogen peroxide solution to block endogenous peroxidase activity

    • Blocking solution (e.g., normal goat serum)

    • Primary antibodies

    • Biotinylated secondary antibodies and streptavidin-HRP complex (for ABC method) or HRP-conjugated secondary antibody

    • DAB substrate kit

    • Hematoxylin for counterstaining

    • Mounting medium

  • Protocol:

    • Deparaffinize and rehydrate the tissue sections.[15]

    • Perform antigen retrieval by heating the sections in antigen retrieval buffer.[16]

    • Block endogenous peroxidase activity.

    • Block non-specific binding with a blocking solution.

    • Incubate with the primary antibody (e.g., overnight at 4°C).[17]

    • Wash with PBS or TBS.

    • Incubate with the secondary antibody.

    • If using an ABC kit, incubate with the streptavidin-HRP complex.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the sections.

    • Visualize and analyze the staining under a microscope.

This compound is a promising dual inhibitor of c-Met and TRK signaling pathways with potent anti-tumor activity demonstrated in both in vitro and in vivo models. Its ability to concurrently block multiple oncogenic drivers—cell proliferation, survival, angiogenesis, and migration—positions it as a strong candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and similar multi-targeted kinase inhibitors.

References

The Impact of 1D228 on Cancer Cell Cycle Progression: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the effects of the novel c-Met/TRK inhibitor, 1D228, on the cell cycle progression of cancer cells. The information presented herein is compiled from recent studies and is intended to inform researchers and clinicians in the fields of oncology and drug development.

Core Mechanism of Action

This compound is a potent small molecule inhibitor targeting the receptor tyrosine kinases c-Met and Tropomyosin receptor kinase (TRK). Its primary mechanism involves the inhibition of phosphorylation of both c-Met and TRKB, which subsequently blocks their downstream signaling pathways.[1][2][3] This dual-targeting capability allows this compound to address tumor progression driven by the synergistic activity of these two pathways.[1][2][3] Mechanistic studies have demonstrated that this compound's anti-tumor activity is significantly more potent than similar drugs like tepotinib, particularly in gastric and liver tumor models.[1]

Quantitative Analysis of Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant arrest in the G0/G1 phase of the cell cycle. This effect has been observed to be dose-dependent in both gastric cancer (MKN45) and hepatocellular carcinoma (MHCC97H) cell lines.[2] The primary molecular mechanism underlying this cell cycle arrest is the inhibition of Cyclin D1, a key regulator of the G1 to S phase transition.[2]

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

Cell LineTreatmentConcentration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
MHCC97H Control-Data not available in snippetsData not available in snippetsData not available in snippets
This compoundLow DoseIncreasedDecreasedData not available in snippets
This compoundHigh DoseSignificantly IncreasedSignificantly DecreasedData not available in snippets
MKN45 Control-Data not available in snippetsData not available in snippetsData not available in snippets
This compoundLow DoseIncreasedDecreasedData not available in snippets
This compoundHigh DoseSignificantly IncreasedSignificantly DecreasedData not available in snippets

Note: The provided search results qualitatively describe a dose-dependent increase in the G0/G1 phase and a corresponding decrease in other phases. Specific percentages were not available in the provided snippets.

Signaling Pathways Modulated by this compound

This compound exerts its effects on the cell cycle by modulating key signaling pathways downstream of c-Met and TRK. Upon inhibition of these receptor tyrosine kinases, a cascade of intracellular signaling events is disrupted.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound c-Met c-Met This compound->c-Met inhibits TRK TRK This compound->TRK inhibits p-c-Met p-c-Met c-Met->p-c-Met phosphorylates p-TRK p-TRK TRK->p-TRK phosphorylates AKT AKT p-c-Met->AKT ERK ERK p-c-Met->ERK p-TRK->AKT p-TRK->ERK NF-kB NF-kB AKT->NF-kB CyclinD1 CyclinD1 ERK->CyclinD1 Cell_Cycle_Progression Cell_Cycle_Progression CyclinD1->Cell_Cycle_Progression promotes G1/S transition

This compound signaling pathway inhibition.

Pathway analysis has also revealed that upon treatment with this compound, genes associated with the cell cycle, NF-κB, and DNA replication are significantly altered.[2]

Experimental Protocols

The following is a generalized protocol for assessing the effect of this compound on the cancer cell cycle using flow cytometry, based on standard methodologies.

4.1. Cell Culture and Treatment

  • Cell Seeding: Plate cancer cells (e.g., MKN45 or MHCC97H) in 6-well plates at a density that allows for exponential growth during the treatment period.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Once cells have adhered and are in the exponential growth phase, replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4.2. Cell Cycle Analysis by Flow Cytometry

  • Cell Harvesting: Following treatment, aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and neutralize with a complete medium.

  • Cell Fixation: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to degrade RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

A Cancer Cell Culture B Treatment with this compound (and vehicle control) A->B C Cell Harvesting (Trypsinization) B->C D Fixation (ice-cold 70% Ethanol) C->D E Staining (Propidium Iodide & RNase A) D->E F Flow Cytometry Analysis E->F G Data Interpretation (% cells in G0/G1, S, G2/M) F->G

Workflow for cell cycle analysis.

Conclusion

The tyrosine kinase inhibitor this compound demonstrates significant anti-tumor activity by dually targeting c-Met and TRK. A key component of its mechanism of action is the induction of G0/G1 cell cycle arrest in cancer cells, mediated by the downregulation of Cyclin D1. This effect is a direct consequence of the inhibition of downstream signaling pathways, including the AKT and ERK pathways. The robust anti-proliferative and pro-apoptotic effects, combined with its anti-angiogenic properties, position this compound as a promising candidate for further investigation in the treatment of cancers with aberrant c-Met or TRK expression.[1][3]

References

Preclinical Profile of 1D228: A Novel Dual c-Met/TRK Inhibitor with Potent Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Technical Overview for the Scientific Community

This technical guide provides an in-depth analysis of the preclinical data for 1D228, a novel tyrosine kinase inhibitor. The following sections detail the compound's mechanism of action, summarize its anti-tumor efficacy from in vitro and in vivo studies, and outline the experimental methodologies utilized in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a potent small molecule inhibitor targeting both the c-Met and Tropomyosin receptor kinase (TRK) signaling pathways. Mechanistic studies have demonstrated that this compound effectively inhibits the phosphorylation of both c-Met and TRK, thereby blocking their downstream signaling cascades.[1] This dual inhibition is crucial as c-Met and TRK pathways are known to synergistically promote tumor progression in various cancers, including gastric and liver cancers.[1][2][3] The simultaneous targeting of these pathways by this compound leads to a multi-faceted anti-tumor response, encompassing direct effects on cancer cells and the tumor microenvironment.

cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cMet c-Met Receptor Phosphorylation Inhibition of Phosphorylation cMet->Phosphorylation TRK TRK Receptor TRK->Phosphorylation ID228 This compound ID228->Phosphorylation DownstreamPathways Blockade of Downstream Signaling Pathways Phosphorylation->DownstreamPathways CellCycle Cell Cycle Arrest (G0/G1) DownstreamPathways->CellCycle Angiogenesis Anti-Angiogenesis DownstreamPathways->Angiogenesis Proliferation Inhibition of Proliferation DownstreamPathways->Proliferation Apoptosis Induction of Apoptosis DownstreamPathways->Apoptosis

Caption: Mechanism of Action of this compound.

In Vitro Anti-Tumor Activity

A series of in vitro experiments were conducted to elucidate the cellular effects of this compound on cancer cells and endothelial cells.

2.1. Effects on Cancer Cells

  • Proliferation and Migration: this compound demonstrated a significantly better inhibition of cancer cell proliferation and migration compared to the established c-Met inhibitor, tepotinib (B1684694).[1][2][3]

  • Cell Cycle Arrest: Treatment with this compound resulted in a dose-dependent increase in the G0/G1 phase of the cell cycle in both MHCC97H and MKN45 cancer cells, indicating cell cycle arrest.[1][2] This effect is mediated by the inhibition of Cyclin D1.[1][2][3]

  • Apoptosis: this compound was found to induce apoptosis in cancer cells.[1]

  • Epithelial-Mesenchymal Transition (EMT): The compound was observed to reverse EMT by upregulating E-cadherin and downregulating N-cadherin expression.[2]

2.2. Effects on Endothelial Cells

This compound also targets vascular endothelial cells, which express both TRKB and c-Met.[1][2][3] This leads to a potent anti-angiogenic effect, as evidenced by the suppression of migration and tube formation of endothelial cells.[1][3]

In Vivo Efficacy

The anti-tumor effects of this compound were evaluated in xenograft models of gastric and hepatocellular carcinoma.

3.1. Tumor Growth Inhibition

This compound exhibited robust anti-tumor activity in vivo. In comparative studies, this compound monotherapy was more effective than both tepotinib alone and the combination of larotrectinib (B560067) and tepotinib, and it was associated with lower toxicity.[1][2]

Tumor ModelTreatment GroupDosageTumor Growth Inhibition (TGI)Reference
Gastric CancerThis compound 8 mg/kg/d94.8% [1]
Tepotinib8 mg/kg/d67.61%[1]
Liver CancerThis compound 4 mg/kg/d93.4% [1]
Tepotinib4 mg/kg/d63.9%[1]

3.2. Histological Analysis

Histological analysis of tumor tissues from in vivo models confirmed that this compound induces cancer cell apoptosis and inhibits tumor angiogenesis, leading to tumor growth retardation.[1]

Experimental Protocols

The following section details the methodologies employed in the preclinical evaluation of this compound.

4.1. In Vitro Assays

  • Cell Lines: Studies utilized various cancer cell lines, including human gastric cancer (MKN45) and hepatocellular carcinoma (MHCC97H) cells, as well as endothelial cells.

  • Cell Proliferation Assay: The inhibitory effect of this compound on cell proliferation was likely assessed using standard methods such as MTT or CellTiter-Glo assays, though the specific assay is not detailed in the provided abstracts.

  • Migration Assay: The impact on cell migration was evaluated, likely through a wound-healing or transwell migration assay.

  • Tube Formation Assay: The anti-angiogenic potential was assessed by observing the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

  • Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution of cancer cells treated with this compound.[2]

  • Western Blotting: This technique was used to measure the protein levels of key signaling molecules, including phosphorylated and total c-Met and TRK, as well as Cyclin D1, E-cadherin, and N-cadherin.[2]

  • RNA-seq Analysis: Gene expression profiling of MKN45 cells treated with this compound was performed to identify differentially expressed genes and affected signaling pathways.[2] KEGG enrichment analysis pointed to the involvement of cell cycle, apoptosis, and NF-KappaB signaling pathways.[2]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Cancer & Endothelial Cell Lines Proliferation Proliferation Assay CellLines->Proliferation Migration Migration Assay CellLines->Migration TubeFormation Tube Formation Assay CellLines->TubeFormation CellCycle Cell Cycle Analysis CellLines->CellCycle WesternBlot Western Blot CellLines->WesternBlot RNAseq RNA-seq CellLines->RNAseq Xenograft Xenograft Models (Gastric & Liver Cancer) TGI Tumor Growth Inhibition (TGI) Xenograft->TGI Histology Histological Analysis Xenograft->Histology Toxicity Toxicity Assessment Xenograft->Toxicity

References

The Dual c-Met/TRK Inhibitor 1D228: A Technical Guide for Gastric and Liver Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric and hepatocellular carcinomas represent significant global health challenges with often limited therapeutic options. The aberrant activation of receptor tyrosine kinases (RTKs) is a well-established driver of tumorigenesis and progression in these cancers. Among these, the mesenchymal-epithelial transition factor (c-Met) and the tropomyosin receptor kinase (TRK) family have emerged as critical mediators of cancer cell proliferation, survival, migration, and angiogenesis. The concurrent overexpression and synergistic signaling of c-Met and TRK in gastric and liver cancers present a compelling rationale for dual-targeted therapeutic strategies. This technical guide provides a comprehensive overview of the novel c-Met/TRK inhibitor, 1D228, detailing its mechanism of action, preclinical efficacy, and associated experimental protocols to support further research and development in this area.

Mechanism of Action of this compound

This compound is a potent small molecule inhibitor that simultaneously targets the kinase activity of both c-Met and TRK receptors. Mechanistic studies have demonstrated that this compound effectively inhibits the phosphorylation of c-Met and TRKB, the primary TRK receptor implicated in gastric and liver tumors, thereby blocking their downstream signaling cascades.[1][2][3][4] This dual inhibition leads to a multifaceted anti-tumor response, impacting key cellular processes that drive cancer progression.

The primary downstream pathways affected by this compound include the RAS/MAPK and PI3K/AKT signaling axes, which are crucial for cell proliferation and survival.[2] By inhibiting these pathways, this compound induces cell cycle arrest at the G0/G1 phase, a key regulatory checkpoint.[1][2][3][4] This is further evidenced by the observed downregulation of Cyclin D1, a critical protein for G1 phase progression.[1][2][3][4] Furthermore, this compound promotes programmed cell death, or apoptosis, in cancer cells.[1]

Beyond its direct effects on tumor cells, this compound also exhibits potent anti-angiogenic properties by targeting c-Met and TRKB expressed on vascular endothelial cells.[1][2][4] The inhibitor has been shown to suppress the migration and tube formation of endothelial cells, which are essential processes for the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2][4] Additionally, this compound can reverse the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met p_cMet p-c-Met cMet->p_cMet Phosphorylation TRKB TRKB p_TRKB p-TRKB TRKB->p_TRKB Phosphorylation ID228 This compound ID228->p_cMet Inhibition ID228->p_TRKB Inhibition RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K p_TRKB->RAS p_TRKB->PI3K MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT CyclinD1 Cyclin D1 MAPK->CyclinD1 Upregulation Angiogenesis Angiogenesis MAPK->Angiogenesis Stimulation CellMigration Cell Migration MAPK->CellMigration Stimulation Apoptosis Apoptosis AKT->Apoptosis Inhibition AKT->Angiogenesis Stimulation AKT->CellMigration Stimulation CellCycle G0/G1 Arrest CyclinD1->CellCycle Promotion

Caption: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseThis compound IC₅₀ (nM)Tepotinib IC₅₀ (nM)
c-Met0.983.7

Data from in vitro kinase assays.[5]

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound IC₅₀ (nM)Tepotinib IC₅₀ (nM)
MHCC97HLiver Cancer4.3Not specified
MKN45Gastric Cancer1.65Not specified

IC₅₀ values determined by cell viability assays.[3]

Table 3: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models

Cancer ModelTreatment GroupDoseTumor Growth Inhibition (TGI) (%)
Gastric Cancer (MKN45)This compound8 mg/kg/d94.8
Tepotinib8 mg/kg/d67.61
Liver Cancer (MHCC97H)This compound4 mg/kg/d93.4
Tepotinib4 mg/kg/d63.9

TGI calculated from tumor weight in xenograft models.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings. The following sections provide outlines of the key experimental protocols used in the evaluation of this compound.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth (IC₅₀).

  • Cell Seeding: Plate gastric (e.g., MKN45) or liver (e.g., MHCC97H) cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a reference compound such as Tepotinib) for 72 hours.

  • Viability Assessment: Add a viability reagent such as MTT or CCK-8 to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values using non-linear regression analysis.

Western Blot Analysis

This technique is employed to assess the levels of specific proteins and their phosphorylation status.

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-c-Met, c-Met, p-TRKB, TRKB, p-AKT, AKT, p-ERK, ERK, Cyclin D1, Cleaved Caspase-3, E-cadherin, N-cadherin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General workflow for Western Blot analysis.
In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo anti-tumor efficacy of this compound.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of gastric (MKN45) or liver (MHCC97H) cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth, and when tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound, a vehicle control, and a reference drug (e.g., Tepotinib) orally once daily at the specified doses.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

  • Immunohistochemistry (IHC): Tumor tissues can be fixed, sectioned, and stained for biomarkers such as Ki-67 (proliferation) and CD31 (angiogenesis) to further investigate the in vivo mechanism of action.

Conclusion

The dual c-Met/TRK inhibitor this compound has demonstrated significant preclinical anti-tumor activity in both gastric and liver cancer models. Its ability to concurrently block two key oncogenic signaling pathways results in a potent and multifaceted attack on tumor growth, proliferation, and angiogenesis. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating resistance mechanisms, identifying predictive biomarkers, and exploring combination strategies to maximize its clinical utility for patients with gastric and liver cancers.

References

Unveiling the Molecular Targets of 1D228: A Dual Inhibitor of c-Met and TRK for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Compound 1D228 is a novel, potent small molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor) and Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases.[1][2][3] This dual-targeting capability allows this compound to exert significant anti-tumor effects by simultaneously blocking key signaling pathways involved in tumor cell proliferation, survival, migration, and angiogenesis.[1][2] Mechanistic studies reveal that this compound effectively inhibits the phosphorylation of c-Met and TRK, leading to downstream signal cascade disruption.[1][4] This guide provides a comprehensive overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Quantitative Data: Inhibitory Activity and Efficacy

The potency and efficacy of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC₅₀ (nM)
c-Met0.98
TRKA111.5
TRKB23.68
TRKC25.48

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data sourced from HTRF kinase assays.[1][3]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (nM)
MKN45Gastric Cancer1.0
MHCC97HHepatocellular Carcinoma4.3
ASPC1Pancreatic Cancer1330
HS746TGastric Cancer890

IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell proliferation after a 72-hour incubation, as determined by CCK-8 assay.[1][5]

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
Xenograft ModelTreatment Group (Dosage)Tumor Growth Inhibition (TGI) (%)
MKN45 (Gastric)This compound (8 mg/kg/d)94.8
MHCC97H (Liver)This compound (4 mg/kg/d)93.4

TGI percentages indicate the reduction in tumor growth in treated groups compared to a vehicle control group in nude mouse xenograft models.[1][2]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the phosphorylation of c-Met and TRK, which in turn blocks their downstream signaling pathways. This dual inhibition leads to a synergistic anti-tumor effect, impacting both cancer cells and the tumor microenvironment.[1]

Inhibition of c-Met and TRK Signaling

Upon binding of their respective ligands (HGF for c-Met and neurotrophins for TRK), these receptors dimerize and autophosphorylate, creating docking sites for various downstream signaling proteins. This compound competitively binds to the ATP-binding pocket of these kinases, preventing this initial phosphorylation step.[1]

G cluster_membrane Cell Membrane cMet_inactive c-Met cMet_active p-c-Met cMet_inactive->cMet_active Dimerization & Autophosphorylation TRK_inactive TRK TRK_active p-TRK TRK_inactive->TRK_active Dimerization & Autophosphorylation Downstream Downstream Signaling cMet_active->Downstream TRK_active->Downstream HGF HGF HGF->cMet_inactive Binds Neurotrophin Neurotrophin Neurotrophin->TRK_inactive Binds ID228 This compound ID228->cMet_active Inhibits ID228->TRK_active Inhibits

Figure 1: Inhibition of c-Met and TRK receptor phosphorylation by this compound.
Downstream Effects on Cancer Cell Proliferation and Survival

The inhibition of c-Met and TRK phosphorylation disrupts major downstream pathways, including the RAS/MAPK and PI3K/AKT cascades, which are crucial for cell proliferation and survival.[1] A key outcome of this inhibition is the downregulation of Cyclin D1, a critical regulator of the G1 to S phase transition in the cell cycle. This leads to G0/G1 cell cycle arrest.[1][2][6]

G cluster_pathways Downstream Pathways p_cMet_TRK p-c-Met / p-TRK PI3K_AKT PI3K/AKT Pathway p_cMet_TRK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_cMet_TRK->RAS_MAPK CyclinD1 Cyclin D1 PI3K_AKT->CyclinD1 RAS_MAPK->CyclinD1 CellCycle G1/S Phase Transition CyclinD1->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation ID228 This compound ID228->p_cMet_TRK Inhibits

Figure 2: this compound-mediated disruption of pro-proliferative signaling.
Impact on Angiogenesis and Cell Migration

This compound also demonstrates potent anti-angiogenic properties by targeting c-Met and TRK expressed on vascular endothelial cells.[1][2][6] This inhibits endothelial cell migration and tube formation, which are essential processes for the formation of new blood vessels that supply tumors.[1][2] Furthermore, this compound can reverse the epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating N-cadherin, thereby reducing cancer cell migration and invasion.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular targets and effects of this compound.

Cell Proliferation (CCK-8) Assay

This assay quantifies the anti-proliferative effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MKN45, MHCC97H) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

G A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add CCK-8 reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F G Calculate IC₅₀ F->G

Figure 3: Workflow for the Cell Proliferation (CCK-8) Assay.
Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels following treatment with this compound.

Protocol:

  • Cell Lysis: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-c-Met, c-Met, p-TRKB, TRKB, p-AKT, AKT, p-ERK, ERK, Cyclin D1, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MKN45 cells) into the flank of 4-6 week old female BALB/c nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 4 or 8 mg/kg) or a vehicle control to the respective groups daily via oral gavage.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 21 days), euthanize the mice, and excise, weigh, and photograph the tumors.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage.

Conclusion

This compound is a promising dual inhibitor of c-Met and TRK with potent anti-tumor activity demonstrated in both in vitro and in vivo models. Its ability to simultaneously target multiple oncogenic pathways in both tumor cells and the tumor vasculature underscores its potential as a next-generation cancer therapeutic.[1][2] The data and protocols presented in this guide provide a comprehensive technical foundation for further research and development of this compound and related compounds.

References

Dual Inhibition of TRK and c-Met Phosphorylation by 1D228: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel tyrosine kinase inhibitor, 1D228, and its targeted inhibition of Tropomyosin Receptor Kinase (TRK) and c-Met phosphorylation. The following sections detail the quantitative inhibitory activity, experimental methodologies, and the implicated signaling pathways, offering a comprehensive resource for researchers in oncology and drug discovery.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against various kinases and cancer cell lines has been quantified through several in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of its activity.

Target Cell Line/KinaseThis compound IC50 (nM)Tepotinib IC50 (nM)Notes
Cell Lines
MHCC97H (Hepatocellular Carcinoma)4.313Demonstrates greater potency than the reference compound.[1]
MKN45 (Gastric Cancer)11.65Shows significant inhibition in a gastric cancer model.[1]
Kinases
c-Met0.983.7Exhibits potent, direct inhibition of the c-Met kinase.[1]
TRKA111.5Not AvailablePart of the dual-targeting profile of this compound.[1]
TRKB23.68Not AvailableDemonstrates strong inhibition of TRKB.[1]
TRKC25.48Not AvailableEffective against the TRKC kinase.[1]

Core Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the key experiments performed to characterize the activity of this compound.

Cell Proliferation Assay (IC50 Determination)
  • Cell Lines: MHCC97H and MKN45 cells.

  • Method:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of this compound and Tepotinib is prepared and added to the respective wells.

    • Cells are incubated for a specified period (e.g., 48 or 72 hours).

    • Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • The IC50 values are calculated by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Kinase Inhibition Assay (HTRF)
  • Target Kinases: c-Met, TRKA, TRKB, TRKC, and a panel of other kinases.

  • Method:

    • Homogeneous Time-Resolved Fluorescence (HTRF) assays are utilized to measure the direct inhibitory effect of this compound on kinase activity.

    • The assay typically involves the kinase, a substrate, ATP, and the test compound (this compound).

    • The reaction is initiated and, after a set incubation time, a detection reagent containing a europium cryptate-labeled antibody and an XL665-labeled streptavidin is added.

    • The HTRF signal is read on a compatible plate reader, and the IC50 values are determined from the dose-response inhibition.[1]

Western Blot Analysis of Protein Phosphorylation
  • Objective: To determine the effect of this compound on the phosphorylation of TRKB, c-Met, and their downstream signaling proteins.[1]

  • Method:

    • Cancer cells (e.g., MKN45) are treated with varying concentrations of this compound for a specified time.[1]

    • Cells are lysed, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of TRKB, c-Met, AKT, and ERK.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow of the described experiments.

G Figure 1: this compound Inhibition of TRK and c-Met Signaling Pathways cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects TRK TRK Receptors (TRKA, TRKB, TRKC) PI3K PI3K TRK->PI3K RAS RAS TRK->RAS PLCg PLCγ TRK->PLCg Angiogenesis Angiogenesis TRK->Angiogenesis via endothelial cells cMet c-Met Receptor cMet->PI3K cMet->RAS cMet->Angiogenesis via endothelial cells ID228 This compound ID228->TRK Inhibits Phosphorylation ID228->cMet Inhibits Phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration PLCg->Migration

Caption: this compound inhibits TRK and c-Met phosphorylation.

G Figure 2: Experimental Workflow for this compound Characterization cluster_invitro In Vitro Assays cluster_data Data Analysis CellCulture Cell Culture (e.g., MKN45, MHCC97H) CompoundTreatment Treatment with this compound (Dose-Response) CellCulture->CompoundTreatment ProliferationAssay Cell Proliferation Assay (e.g., MTT) CompoundTreatment->ProliferationAssay WesternBlot Western Blot Analysis (Phospho-protein levels) CompoundTreatment->WesternBlot IC50 IC50 Calculation ProliferationAssay->IC50 Cellular Potency KinaseAssay Direct Kinase Inhibition Assay (HTRF) KinaseAssay->IC50 Direct Inhibition PathwayAnalysis Signaling Pathway Modulation Analysis WesternBlot->PathwayAnalysis

Caption: Workflow for characterizing this compound's inhibitory effects.

Mechanism of Action and Downstream Effects

Mechanistic studies have demonstrated that this compound effectively inhibits the phosphorylation of both TRKB and c-Met.[1][2] This dual inhibition is significant as the co-expression of TRK and c-Met has been observed at high levels in various cancers, including gastric cancer.[1][2][3] By blocking these receptor tyrosine kinases, this compound disrupts downstream signaling pathways crucial for cancer cell function.

The inhibition of TRK and c-Met by this compound leads to a reduction in the phosphorylation of downstream proteins in pathways such as the RAS/MAPK and PI3K/AKT pathways.[1] This disruption of signaling cascades has several key cellular consequences:

  • Inhibition of Cell Proliferation and Migration: this compound has shown superior inhibition of cancer cell proliferation and migration compared to the positive control drug, Tepotinib.[1][2]

  • Induction of G0/G1 Cell Cycle Arrest: The compound induces cell cycle arrest in the G0/G1 phase by inhibiting Cyclin D1.[1][2][4]

  • Suppression of Angiogenesis: this compound also targets vascular endothelial cells, which express both TRKB and c-Met, thereby suppressing their migration and tube formation, key processes in tumor angiogenesis.[1][2][3]

References

Methodological & Application

Application Notes and Protocols for 1D228 In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro anti-proliferative effects of 1D228, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK). The compound has demonstrated significant anti-tumor activity by targeting angiogenesis and tumor cell proliferation.[1][2] Mechanistic studies have shown that this compound inhibits the phosphorylation of c-Met and TRK, thereby blocking their downstream signaling pathways.[1][2][3] This leads to G0/G1 cell cycle arrest through the inhibition of cyclin D1.[1][2][3]

This document offers protocols for three common cell proliferation assays: a metabolic activity assay (MTT), a DNA synthesis assay (BrdU), and a cell division tracking assay (CFSE).

Mechanism of Action of this compound

This compound is a tyrosine kinase inhibitor that demonstrates potent anti-tumor effects by simultaneously targeting c-Met and TRK.[1][2] In various cancer models, particularly gastric and liver cancer, this compound has shown superior inhibition of cancer cell proliferation and migration compared to other similar drugs.[1][2] The compound effectively suppresses the phosphorylation of both TRK and c-Met, which disrupts downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[3] This disruption ultimately leads to an arrest of the cell cycle at the G0/G1 phase and an induction of apoptosis.[3]

This compound Signaling Pathway Diagram

1D228_Signaling_Pathway This compound This compound cMet c-Met This compound->cMet inhibits TRK TRK This compound->TRK inhibits p_cMet p-c-Met cMet->p_cMet phosphorylates p_TRK p-TRK TRK->p_TRK phosphorylates PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS p_TRK->PI3K p_TRK->RAS AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT CellCycle Cell Cycle Progression (G1/S Transition) p_AKT->CellCycle promotes MAPK MAPK (ERK) RAS->MAPK p_MAPK p-MAPK (p-ERK) MAPK->p_MAPK CyclinD1 Cyclin D1 p_MAPK->CyclinD1 upregulates p_MAPK->CellCycle promotes CyclinD1->CellCycle promotes Proliferation Cell Proliferation CellCycle->Proliferation

Caption: this compound inhibits c-Met and TRK signaling pathways.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cancer cell lines, as determined by a CCK-8 assay.[4]

Cell LineCancer TypeIC50 of this compoundIC50 of Tepotinib (Reference)
MHCC97HHepatocellular Carcinoma4.3 nM11.65 nM
MKN45Gastric Cancer1 nM1.65 nM
ASPC1Pancreatic Cancer1.33 µM3.78 µM
HS746TGastric Cancer0.89 µM3.6 µM

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on cell proliferation. It is recommended to use cell lines with known high expression of c-Met and/or TRK, such as MKN45 (gastric cancer) and MHCC97H (hepatocellular carcinoma), for optimal results.

General Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MKN45, MHCC97H) start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat with this compound (various concentrations) cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Proliferation Assay incubation->assay mtt MTT Assay assay->mtt brdu BrdU Assay assay->brdu cfse CFSE Assay assay->cfse data_acquisition Data Acquisition (e.g., Absorbance, Fluorescence) mtt->data_acquisition brdu->data_acquisition cfse->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cell proliferation assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan (B1609692) product.[5][6]

Materials:

  • Cells of interest (e.g., MKN45, MHCC97H)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[5][7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[7][8]

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium. Based on published data, a starting range of 0.1 nM to 10 µM is recommended.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6][8]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6][8][10]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][10]

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.[5][7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[5][10]

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog BrdU into the DNA of proliferating cells.[11][12]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • BrdU labeling solution (10 µM in complete medium)[12]

  • Fixation/denaturation solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate (e.g., TMB for HRP)

  • Stop solution

  • Microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling:

    • After the desired treatment duration with this compound, add BrdU labeling solution to each well.

    • Incubate for 2-24 hours at 37°C, depending on the cell doubling time.[11]

  • Fixation and Denaturation:

    • Remove the labeling medium and wash the cells with PBS.

    • Fix the cells and denature the DNA according to the manufacturer's instructions of the BrdU kit being used. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.[13]

  • Immunodetection:

    • Incubate with an anti-BrdU antibody.

    • Wash to remove unbound antibody.

    • Add the appropriate detection substrate.

  • Data Acquisition:

    • For colorimetric detection, add a stop solution and measure the absorbance.

    • For fluorescent detection, measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.

CFSE (Carboxyfluorescein succinimidyl ester) Cell Proliferation Assay

This assay tracks cell division by labeling cells with CFSE. With each cell division, the fluorescence intensity of CFSE is halved, which can be quantified by flow cytometry.[14]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • CFSE stock solution (in DMSO)[15]

  • PBS

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Protocol:

  • CFSE Labeling:

    • Prepare a single-cell suspension at a concentration of 1-20 x 10⁶ cells/mL in pre-warmed PBS with a low serum concentration (e.g., 0.1% FBS).[14][15]

    • Add CFSE to a final concentration of 1-10 µM and mix immediately.[16]

    • Incubate for 10-20 minutes at 37°C, protected from light.[14]

    • Quench the staining by adding 5 volumes of cold complete medium with FBS and incubate on ice for 5 minutes.

    • Wash the cells 2-3 times with complete medium to remove unbound CFSE.[15]

  • Cell Seeding and Treatment:

    • Resuspend the CFSE-labeled cells in complete medium.

    • Seed the cells in appropriate culture plates (e.g., 6-well or 24-well plates).

    • Take a sample for "Day 0" analysis by flow cytometry to establish the initial fluorescence intensity.

    • Treat the remaining cells with various concentrations of this compound.

  • Incubation:

    • Incubate for a period that allows for several cell divisions (e.g., 3-7 days).

  • Data Acquisition:

    • Harvest the cells at different time points.

    • Analyze the cells by flow cytometry, detecting CFSE fluorescence in the FITC channel.

    • A decrease in fluorescence intensity indicates cell division. The number of peaks corresponds to the number of cell divisions.

References

Application Notes and Protocols for 1D228 in MHCC97H Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of 1D228, a novel c-Met and TRK inhibitor, in preclinical studies involving MHCC97H xenograft mouse models. The MHCC97H cell line, derived from human hepatocellular carcinoma, is characterized by its high metastatic potential and expression of c-Met, making it a relevant model for evaluating targeted cancer therapies.[1][2][3] The compound this compound has demonstrated potent anti-tumor activity by targeting both tumor cell proliferation and angiogenesis, offering a promising therapeutic strategy for cancers with c-Met or NTRK abnormalities.[4][5][6]

Mechanism of Action of this compound

This compound is a tyrosine kinase inhibitor that exerts its anti-tumor effects through the dual inhibition of c-Met and Tropomyosin receptor kinase (TRK).[4][5] Mechanistic studies have revealed that this compound significantly inhibits the phosphorylation of both c-Met and TRKB.[4][6] This inhibition disrupts downstream signaling pathways, leading to several anti-cancer effects:

  • Inhibition of Tumor Cell Proliferation: this compound induces G0/G1 phase cell cycle arrest by downregulating Cyclin D1.[4][5]

  • Anti-Angiogenesis: The compound has been shown to suppress the migration and tube formation of endothelial cells, key processes in the formation of new blood vessels that supply tumors.[4][5][6]

  • Induction of Apoptosis: Histological analysis of tumor tissues from in vivo models treated with this compound confirmed the induction of cancer cell apoptosis.[5]

Biochemical assays have shown that this compound has a potent inhibitory effect on c-Met kinase, with an IC50 value of 0.98 nM, which is lower than the reference compound Tepotinib (3.7 nM).[7] In cell-based assays, this compound selectively inhibited the proliferation of MHCC97H and MKN45 cancer cell lines, with IC50 values of 4.3 nM and 1 nM, respectively.[7]

Quantitative Data Summary

The in vivo efficacy of this compound has been demonstrated in both gastric and liver tumor models.[4][5] The following table summarizes the key quantitative data from these studies.

Parameter This compound Tepotinib (Positive Control) Reference
Tumor Model Gastric (MKN45)Gastric (MKN45)[5]
Dosage 8 mg/kg/day8 mg/kg/day[5]
Tumor Growth Inhibition (TGI) 94.8%67.61%[5]
Tumor Model Liver (MHCC97H)Liver (MHCC97H)[5]
Dosage 4 mg/kg/day4 mg/kg/day[5]
Tumor Growth Inhibition (TGI) 93.4%63.9%[5]

Experimental Protocols

Protocol 1: Establishment of MHCC97H Xenograft Mouse Model

This protocol describes the subcutaneous implantation of MHCC97H cells into immunodeficient mice to establish a xenograft tumor model.

Materials:

  • MHCC97H human hepatocellular carcinoma cell line[1][8]

  • DMEM, high glucose, pyruvate (B1213749) (#41966-052, Thermo Fisher Scientific)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional)

  • 6-8 week old immunodeficient mice (e.g., NOD-SCID or athymic nude mice)[9][10]

  • Sterile syringes and needles

  • Calipers

  • Animal housing facility compliant with institutional guidelines

Procedure:

  • Cell Culture: Culture MHCC97H cells in DMEM supplemented with 10% FBS and 1X penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8] The doubling time for MHCC97H cells is approximately 34.2 hours.[1]

  • Cell Preparation: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Resuspend the cells in a serum-free medium and determine the cell viability and count using a hemocytometer or automated cell counter.

  • Injection Preparation: Centrifuge the cell suspension and resuspend the cell pellet in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice until injection.

  • Animal Inoculation:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.[11]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors become palpable, measure the tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

    • Monitor the general health and body weight of the mice.

    • The study can commence when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: In Vivo Anti-Tumor Efficacy Study of this compound

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in the established MHCC97H xenograft mouse model.

Materials:

  • Established MHCC97H xenograft mouse models (from Protocol 1)

  • This compound compound

  • Vehicle control (e.g., appropriate buffer or solvent for this compound)

  • Positive control (e.g., Tepotinib)

  • Dosing syringes and needles (appropriate for the route of administration)

  • Calipers

  • Analytical balance

Procedure:

  • Animal Grouping: Once the tumors reach the desired size, randomize the mice into different treatment groups (e.g., n=8-10 mice per group).[10] Typical groups include:

    • Vehicle Control

    • This compound (at various doses)

    • Positive Control (Tepotinib)

  • Drug Administration:

    • Prepare the dosing solutions of this compound, vehicle, and positive control.

    • Administer the treatments to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal, intravenous) and dosing schedule should be based on prior pharmacokinetic and tolerability studies.[10][12] For example, a daily oral gavage administration could be used.

  • Data Collection:

    • Measure tumor volumes and body weights of the mice 2-3 times per week.

    • Observe the mice for any signs of toxicity.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment.

    • At the end of the study, euthanize the mice according to approved protocols.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

    • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Visualizations

G cluster_0 Signaling Pathway of this compound This compound This compound c-Met c-Met This compound->c-Met Inhibits TRKB TRKB This compound->TRKB Inhibits P-c-Met P-c-Met c-Met->P-c-Met Phosphorylation P-TRKB P-TRKB TRKB->P-TRKB Phosphorylation Downstream Signaling Downstream Signaling P-c-Met->Downstream Signaling P-TRKB->Downstream Signaling Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) Downstream Signaling->Cell Cycle Arrest (G0/G1) Inhibition of Angiogenesis Inhibition of Angiogenesis Downstream Signaling->Inhibition of Angiogenesis Apoptosis Apoptosis Downstream Signaling->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

G cluster_workflow Experimental Workflow A Culture MHCC97H Cells B Prepare Cell Suspension A->B C Subcutaneous Injection into Mice B->C D Tumor Growth Monitoring C->D E Randomize Mice into Treatment Groups D->E F Administer this compound / Controls E->F G Monitor Tumor Volume & Body Weight F->G H Endpoint & Tumor Excision G->H I Data Analysis (TGI) H->I

Caption: Experimental workflow for the xenograft mouse model study.

G cluster_design Experimental Design Logic Objective Evaluate in vivo efficacy of this compound in MHCC97H xenograft model Model MHCC97H Xenograft in Immunodeficient Mice Objective->Model Treatment_Groups Treatment Groups Model->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle Drug This compound Treatment_Groups->Drug Positive_Control Tepotinib Treatment_Groups->Positive_Control Endpoints Primary & Secondary Endpoints Treatment_Groups->Endpoints Tumor_Growth Tumor Volume & Weight (TGI) Endpoints->Tumor_Growth Toxicity Body Weight & Clinical Signs Endpoints->Toxicity Analysis Statistical Analysis Tumor_Growth->Analysis Toxicity->Analysis

Caption: Logical relationship of the experimental design.

References

Application Notes and Protocols for 1D228 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1D228 is a novel and potent small molecule inhibitor targeting both c-Met and Tropomyosin Receptor Kinase (TRK) pathways.[1][2] Dysregulation of these signaling cascades is implicated in the progression of various cancers, making this compound a promising candidate for targeted cancer therapy.[1][2] Mechanistic studies have revealed that this compound effectively inhibits the phosphorylation of c-Met and TRK, thereby blocking their downstream signaling.[1] This dual inhibition leads to the suppression of tumor cell proliferation and angiogenesis.[1] Furthermore, this compound has been shown to induce G0/G1 cell cycle arrest by inhibiting cyclin D1.[1][3] Preclinical in vivo studies have demonstrated the robust anti-tumor efficacy of this compound in gastric and liver cancer models, with a favorable toxicity profile compared to combination therapies.[1]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in in vivo animal studies, specifically focusing on xenograft models of human cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical in vivo studies of this compound.

Table 1: In Vivo Efficacy of this compound in Xenograft Mouse Models

Tumor ModelCell LineAnimal StrainThis compound Dosage (mg/kg/d)Administration RouteTumor Growth Inhibition (TGI) (%)Comparator Drug & DosageComparator TGI (%)
Gastric CancerMKN45Male BALB/c nude2Not Specified74.4Tepotinib, 8 mg/kg/d67.61
4Not Specified90.7
8Not Specified94.8
Liver CancerMHCC97HMale BALB/c nude4Not Specified93.4Tepotinib, 4 mg/kg/d63.9

Data sourced from[1][3]

Table 2: Animal Model Specifications for this compound In Vivo Studies

ParameterSpecification
Animal SpeciesMouse
StrainBALB/c nude
SexMale
Age at Study Start5 weeks
Body Weight at Study Start18-20 g
Acclimation Period1 week
Housing ConditionsConstant room temperature, standard rodent chow and water

Data sourced from[3]

Signaling Pathway of this compound

Experimental_Workflow start Start cell_culture Cell Culture (MKN45 or MHCC97H) start->cell_culture xenograft Subcutaneous Xenograft Implantation in BALB/c nude mice cell_culture->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Daily Treatment: - Vehicle Control - this compound (2, 4, 8 mg/kg) randomization->treatment monitoring Monitor Body Weight & Tumor Volume treatment->monitoring Every 2-3 days monitoring->treatment endpoint Study Endpoint (e.g., 21 days) monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Data Analysis: - Tumor Weight - TGI Calculation - Pharmacodynamics euthanasia->analysis end End analysis->end

References

Application Notes and Protocols for Western Blot Analysis of 1D228 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1D228 is a novel and potent small molecule inhibitor targeting both c-Met and Tropomyosin receptor kinase (TRK) tyrosine kinases.[1][2][3] These kinases are crucial regulators of signaling pathways involved in cell proliferation, survival, migration, and angiogenesis. Dysregulation of c-Met and TRK signaling is implicated in the progression of numerous cancers, making them attractive therapeutic targets.[1][2][3] Mechanistic studies have demonstrated that this compound effectively inhibits the phosphorylation of c-Met and TRKB, leading to the suppression of downstream signaling cascades.[1][2][3]

This document provides a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of this compound treatment. It includes methodologies for sample preparation, protein analysis, and expected outcomes for key signaling proteins.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by simultaneously blocking the c-Met and TRK signaling pathways.[1][2] This dual inhibition leads to the modulation of several downstream cellular processes, including cell cycle arrest, induction of apoptosis, and reversal of the epithelial-to-mesenchymal transition (EMT).[1][2]

Key Signaling Pathways Affected by this compound:
  • c-Met and TRK Signaling: this compound directly inhibits the autophosphorylation of c-Met and TRKB, the initial step in pathway activation.[1]

  • Downstream Effector Pathways: Inhibition of c-Met and TRK leads to decreased phosphorylation of downstream kinases such as AKT and ERK.[1]

  • Cell Cycle Regulation: this compound induces G0/G1 cell cycle arrest through the downregulation of Cyclin D1.[1][2]

  • Apoptosis Induction: Treatment with this compound leads to an increase in the expression of cleaved caspase-3, a key marker of apoptosis.[1]

  • EMT Pathway: The compound promotes an epithelial phenotype by increasing E-cadherin expression while decreasing N-cadherin and β-catenin levels.[1]

  • NF-κB Pathway: this compound has been shown to significantly block NF-κB signaling.[4]

  • Other Kinases: this compound also demonstrates inhibitory effects on the phosphorylation of other receptor tyrosine kinases like AXL, ALK, and MER.[1]

Data Presentation

The following tables summarize the expected outcomes of this compound treatment on key protein expression and phosphorylation status as determined by Western blot analysis.

Table 1: Effect of this compound on Primary Targets and Downstream Kinases

Target ProteinExpected Outcome with this compound TreatmentCell Lines
p-c-MetDose-dependent decreaseMKN45, HUVEC
p-TRKBDose-dependent decreaseMKN45, MHCC97H, ASPC1
p-AKTDecreaseASPC1
p-ERKDecreaseASPC1
p-AXLDecreaseMKN45
p-ALKDecreaseMKN45
p-MERDecreaseMKN45

Table 2: Effect of this compound on Cell Cycle, Apoptosis, and EMT Markers

Target ProteinExpected Outcome with this compound TreatmentCell Lines
Cyclin D1DecreaseMKN45, MHCC97H
Cleaved Caspase-3IncreaseMKN45
E-cadherinIncreaseMHCC97H
N-cadherinDecreaseMHCC97H
β-cateninDecreaseMHCC97H
NF-κBDecreaseMKN45

Experimental Protocols

This section provides a detailed protocol for Western blot analysis to assess the efficacy of this compound treatment in cultured cells.

Protocol 1: Cell Culture and this compound Treatment

Materials:

  • Cancer cell lines expressing c-Met and/or TRKB (e.g., MKN45, MHCC97H, ASPC1)

  • Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, Fetal Bovine Serum, Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvesting.

  • Cell Starvation (Optional): To reduce basal levels of receptor phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.

  • This compound Treatment:

    • Prepare working solutions of this compound in a cell culture medium at the desired final concentrations.

    • Include a vehicle-only control (containing the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

  • Cell Harvesting: Following incubation, wash the cells once with ice-cold phosphate-buffered saline (PBS) and proceed immediately to protein extraction.

Protocol 2: Western Blot Analysis

Materials:

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific for target proteins listed in Tables 1 and 2)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence detector)

Procedure:

  • Protein Extraction:

    • Add ice-cold lysis buffer to the washed cell pellets.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, 5% BSA in TBST is recommended.[5]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify band intensities using appropriate software.

    • Normalize the signal of the target protein to a loading control (e.g., GAPDH, β-actin) to account for loading differences. For phospho-proteins, it is crucial to also probe for the total protein to confirm that changes in phosphorylation are not due to changes in total protein levels.[6]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cMet c-Met PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK NFkB NF-κB Pathway cMet->NFkB TRKB TRKB TRKB->PI3K_AKT TRKB->RAS_MAPK TRKB->NFkB ID228 This compound ID228->cMet Inhibits ID228->TRKB Inhibits ID228->NFkB Inhibits Proliferation Cell Proliferation (Cyclin D1) ID228->Proliferation Inhibits Migration Migration (EMT) ID228->Migration Inhibits Apoptosis Apoptosis (Cleaved Caspase-3) ID228->Apoptosis Promotes Survival Cell Survival PI3K_AKT->Survival PI3K_AKT->Migration PI3K_AKT->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Migration

Caption: this compound inhibits c-Met and TRKB signaling pathways.

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture & This compound Treatment harvesting Cell Harvesting (Wash with PBS) cell_culture->harvesting lysis Protein Extraction (Lysis Buffer) harvesting->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Primary Antibody (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody (1 hour at RT) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Signal Capture (Imaging System) detection->imaging analysis Band Quantification & Normalization imaging->analysis

Caption: Experimental workflow for Western blot analysis.

References

Application Notes: Immunofluorescence Staining for 1D228 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed protocol for assessing the target engagement of 1D228, a potent inhibitor of c-Met and TRK receptor tyrosine kinases, using immunofluorescence microscopy. Verifying that a therapeutic agent interacts with its intended molecular target within a cellular context is a critical step in drug discovery and development.[1][2] Immunofluorescence offers a visual and quantifiable method to probe the mechanism of action of inhibitors like this compound by detecting changes in protein phosphorylation or localization, thereby confirming target engagement.

The compound this compound has been identified as a tyrosine kinase inhibitor that demonstrates significant anti-tumor activity by targeting both c-Met and the Tropomyosin Receptor Kinase (TRK) family.[3][4][5] Mechanistic studies have revealed that this compound inhibits the phosphorylation of c-Met and TRK, which in turn blocks downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[3] This inhibition ultimately leads to reduced cancer cell proliferation and migration.[3][4]

This protocol outlines a method to visualize and quantify the inhibition of c-Met or TRK phosphorylation in response to this compound treatment in a relevant cancer cell line. A decrease in the fluorescent signal corresponding to the phosphorylated form of the target protein will serve as an indicator of successful target engagement by this compound.

Signaling Pathway

The following diagram illustrates the signaling pathways of c-Met and TRK, which are inhibited by this compound. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, activating downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and migration. This compound blocks the initial phosphorylation step, thereby inhibiting these downstream effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met p-c-Met p-c-Met c-Met->p-c-Met Phosphorylation TRK TRK p-TRK p-TRK TRK->p-TRK Phosphorylation RAS RAS p-c-Met->RAS PI3K PI3K p-c-Met->PI3K p-TRK->RAS p-TRK->PI3K MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT Proliferation_Survival Proliferation & Survival MAPK->Proliferation_Survival AKT->Proliferation_Survival HGF HGF HGF->c-Met Neurotrophins Neurotrophins Neurotrophins->TRK This compound This compound This compound->c-Met This compound->TRK

Caption: c-Met and TRK signaling pathways inhibited by this compound.

Experimental Protocols

This section provides a detailed methodology for an immunofluorescence-based target engagement assay for this compound.

Materials and Reagents
  • Cell Line: MKN45 (gastric cancer, c-Met amplified) or a similar cell line with known c-Met and/or TRK expression.

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • This compound Compound: Stock solution in DMSO.

  • Reagents for Immunofluorescence:

    • Phosphate-Buffered Saline (PBS)[6][7]

    • 4% Paraformaldehyde (PFA) in PBS for fixation[6][8]

    • 0.25% Triton X-100 in PBS for permeabilization[8]

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)

    • Primary Antibodies (diluted in blocking buffer):

      • Rabbit anti-phospho-c-Met (e.g., Tyr1234/1235)

      • Rabbit anti-phospho-TRKA (e.g., Tyr490) / TRKB (e.g., Tyr516)

    • Fluorophore-conjugated Secondary Antibody (diluted in blocking buffer):

      • Goat anti-Rabbit IgG (H+L) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or 594)

    • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)[8]

    • Antifade Mounting Medium[8]

  • Equipment:

    • 96-well imaging plates or glass coverslips in 24-well plates[8]

    • Fluorescence microscope with appropriate filters

Experimental Workflow

The workflow involves cell seeding, treatment with this compound, followed by immunofluorescent staining and imaging.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis node1 Seed cells onto coverslips/imaging plates node2 Incubate for 24h to allow adherence node1->node2 node3 Treat cells with this compound (various concentrations) and vehicle control (DMSO) node2->node3 node4 Incubate for desired time (e.g., 2 hours) node3->node4 node5 Fix with 4% PFA node4->node5 node6 Permeabilize with 0.25% Triton X-100 node5->node6 node7 Block with 5% BSA node6->node7 node8 Incubate with primary antibody (e.g., anti-p-c-Met) node7->node8 node9 Incubate with fluorescent secondary antibody and DAPI node8->node9 node10 Mount coverslips node9->node10 node11 Image with fluorescence microscope node10->node11 node12 Quantify fluorescence intensity node11->node12

Caption: Experimental workflow for immunofluorescence-based target engagement.

Step-by-Step Protocol
  • Cell Seeding:

    • A day before the experiment, seed MKN45 cells onto glass coverslips placed in a 24-well plate or directly into a 96-well imaging plate at a density that will result in 60-70% confluency on the day of the experiment.[9]

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.

    • Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the cells.

    • Incubate for a predetermined time (e.g., 2 hours) at 37°C.

  • Fixation and Permeabilization:

    • Aspirate the treatment medium and gently wash the cells twice with PBS.[10]

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[9]

    • Wash the cells three times with PBS for 5 minutes each.[6]

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[11] This step is crucial for allowing antibodies to access intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Immunostaining:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[9]

    • Dilute the primary antibody (e.g., anti-phospho-c-Met) to its optimal concentration in the blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate overnight at 4°C in a humidified chamber.[10]

    • The next day, wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody and DAPI in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[8]

    • Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.

  • Mounting and Imaging:

    • If using coverslips, carefully mount them onto a glass slide with a drop of antifade mounting medium.[8]

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and the secondary antibody (e.g., green or red) channels for each treatment condition.

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the phospho-protein signal per cell.[12]

    • The DAPI signal can be used to create a nuclear mask to count the number of cells in each field of view.

    • Normalize the fluorescence intensity of the treated cells to the vehicle control.

Data Presentation

The quantitative data obtained from the image analysis can be summarized in a table to compare the effect of different concentrations of this compound on the phosphorylation of its target.

This compound ConcentrationMean Fluorescence Intensity (p-c-Met) (Arbitrary Units)Standard Deviation% Inhibition of Phosphorylation
Vehicle (DMSO)1502.3120.50%
1 nM1350.1115.210.1%
10 nM980.595.834.7%
100 nM455.750.169.7%
1 µM152.825.689.8%
10 µM148.922.390.1%

Note: The data presented in this table is representative and for illustrative purposes only.

References

Application Notes and Protocols: Endothelial Cell Tube Formation Assay Using 1D228

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] The endothelial cell tube formation assay is a widely utilized in vitro method to model and quantify the complex steps of angiogenesis, including endothelial cell migration, alignment, and differentiation into capillary-like structures.[2][3] This application note provides a detailed protocol for assessing the anti-angiogenic potential of 1D228, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK), using the endothelial cell tube formation assay.[4][5]

This compound has been identified as a potent anti-tumor agent that targets both cancer cells and vascular endothelial cells.[4][6] Endothelial cells express both c-Met and TRKB receptors, making them susceptible to inhibition by this compound.[4][5] By inhibiting the phosphorylation of these receptors, this compound disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and tube formation, thereby exerting its anti-angiogenic effects.[4][6]

Data Presentation

The inhibitory effect of this compound on endothelial cell tube formation has been demonstrated to be dose-dependent.[7] While the primary literature provides qualitative visual evidence of this inhibition, specific quantitative data on parameters such as total tube length or number of branch points are not extensively tabulated. The following table summarizes the observed effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) and mouse embryo endothelial cells (C166) based on available research.[7]

Cell LineThis compound ConcentrationObserved Effect on Tube FormationQuantitative Data Reference
HUVEC0 nM (Control)Robust network of interconnected tubes.[7] (Qualitative)
HUVEC5 nMNoticeable disruption of the tubular network.[7] (Qualitative)
HUVEC10 nMSignificant inhibition of tube formation, with cells remaining isolated or forming incomplete tubes.[7] (Qualitative)
C1660 nM (Control)Well-formed capillary-like structures.[7] (Qualitative)
C1665 nMPartial inhibition of tube network formation.[7] (Qualitative)
C16610 nMStrong inhibition of tube formation.[7] (Qualitative)

Note: The referenced study demonstrates a clear dose-dependent inhibition through microscopy images; however, it does not provide specific numerical data for tube length, branch points, or percentage of inhibition.[7]

Experimental Protocols

This section provides a detailed methodology for performing an endothelial cell tube formation assay to evaluate the anti-angiogenic effects of this compound.

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line (e.g., C166)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel® or Cultrex® BME)

  • 96-well tissue culture plates

  • This compound compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Protocol
  • Preparation of Basement Membrane Matrix Plates:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the thawed matrix to each well of a pre-chilled 96-well plate.

    • Ensure the matrix is spread evenly across the bottom of each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.[7]

  • Cell Preparation and Seeding:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.

    • Aspirate the culture medium and wash the cells with PBS.

    • Harvest the cells using Trypsin-EDTA solution and neutralize with growth medium.

    • Centrifuge the cell suspension and resuspend the pellet in basal medium (e.g., EBM-2) to a concentration of 1 x 10^5 cells/mL.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in basal medium to achieve the desired final concentrations (e.g., 0, 5, 10 nM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

    • Add 100 µL of the cell suspension to each well of the solidified matrix plate.

    • Immediately add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.

  • Incubation and Observation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Monitor the formation of capillary-like structures periodically using an inverted microscope.

  • Data Acquisition and Analysis:

    • After the desired incubation period, capture images of the tube networks in each well. For fluorescent imaging, cells can be pre-labeled with Calcein AM.

    • Quantify the extent of tube formation using image analysis software. Key parameters to measure include:

      • Total tube length

      • Number of branch points (nodes)

      • Number of loops (meshes)

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Visualizations

Signaling Pathway of this compound Inhibition in Endothelial Cells

G Signaling Pathway of this compound Inhibition in Endothelial Cells cluster_receptor Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cMet c-Met Receptor PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT3 STAT3 Pathway cMet->STAT3 TRKB TRKB Receptor TRKB->PI3K_Akt ERK ERK Pathway TRKB->ERK ID228 This compound ID228->cMet Inhibits Phosphorylation ID228->TRKB Inhibits Phosphorylation Tube_Formation Tube Formation PI3K_Akt->Tube_Formation Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation RAS_MAPK->Tube_Formation STAT3->Proliferation Migration Migration STAT3->Migration ERK->Migration ERK->Tube_Formation

Caption: this compound inhibits c-Met and TRKB signaling in endothelial cells.

Experimental Workflow for Endothelial Cell Tube Formation Assay

G Experimental Workflow for Endothelial Cell Tube Formation Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Coat 96-well plate with Basement Membrane Matrix seed_cells Seed cells onto the matrix prep_plate->seed_cells prep_cells Harvest and resuspend endothelial cells prep_cells->seed_cells add_inhibitor Add this compound or vehicle control seed_cells->add_inhibitor incubate Incubate for 4-18 hours at 37°C add_inhibitor->incubate image Image acquisition (Microscopy) incubate->image quantify Quantify tube formation (e.g., tube length, branch points) image->quantify analyze Data analysis and comparison to control quantify->analyze

Caption: Workflow for the this compound tube formation assay.

References

Methodology for Assessing the In Vivo Efficacy of 1D228: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for assessing the in vivo efficacy of 1D228, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK). The methodologies outlined herein are designed to enable researchers to conduct robust preclinical studies to evaluate the anti-tumor activity and mechanism of action of this compound in relevant cancer models. The protocols cover xenograft tumor model establishment, pharmacodynamic analyses, and other essential assays to characterize the biological effects of the compound.

Introduction

This compound is a potent small molecule inhibitor targeting both the c-Met and TRK receptor tyrosine kinases, which are often dysregulated in various cancers, promoting tumor growth, proliferation, and angiogenesis.[1][2] Preclinical in vivo studies are critical for evaluating the therapeutic potential of this compound. This guide provides standardized protocols for conducting these assessments in a reproducible manner.

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models[1][2][3]
Cancer ModelCell LineTreatment GroupDosage (mg/kg/day)Tumor Growth Inhibition (TGI) (%)
Gastric CancerMKN45This compound894.8
Tepotinib867.61
Hepatocellular CarcinomaMHCC97HThis compound493.4
Tepotinib463.9
Table 2: Pharmacokinetic Parameters of this compound in Various Species[1]
SpeciesT 1/2 (min)
SD rats37.19
CD-1 mice101.73
Beagle63.77
Macaca fascicularis1653.42
Human2124.02

Signaling Pathways and Experimental Workflow

G cluster_cMet c-Met Signaling Pathway cluster_TRK TRK Signaling Pathway cluster_downstream Downstream Effects HGF HGF c-Met c-Met HGF->c-Met Binds p-c-Met p-c-Met c-Met->p-c-Met Phosphorylation PI3K/AKT PI3K/AKT p-c-Met->PI3K/AKT RAS/MAPK RAS/MAPK p-c-Met->RAS/MAPK ID228_cMet This compound ID228_cMet->p-c-Met Inhibits Proliferation Proliferation PI3K/AKT->Proliferation Survival Survival PI3K/AKT->Survival RAS/MAPK->Proliferation Angiogenesis Angiogenesis RAS/MAPK->Angiogenesis Neurotrophins Neurotrophins TRKB TRKB Neurotrophins->TRKB Binds p-TRKB p-TRKB TRKB->p-TRKB Phosphorylation p-TRKB->PI3K/AKT p-TRKB->RAS/MAPK ID228_TRK This compound ID228_TRK->p-TRKB Inhibits

Caption: this compound inhibits c-Met and TRKB signaling pathways.

G Start Start Cell_Culture Cell Culture (e.g., MKN45, MHCC97H) Start->Cell_Culture Tumor_Implantation Subcutaneous Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to ~150-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Control Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision PD_Analysis Pharmacodynamic Analysis (IHC, Western Blot) Tumor_Excision->PD_Analysis Toxicity_Analysis Toxicity Analysis (H&E Staining) Tumor_Excision->Toxicity_Analysis Data_Analysis Data Analysis & Reporting PD_Analysis->Data_Analysis Toxicity_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo efficacy assessment.

Experimental Protocols

Subcutaneous Xenograft Tumor Model Protocol

This protocol describes the establishment of subcutaneous xenograft models using human cancer cell lines to evaluate the anti-tumor efficacy of this compound.[3][4][5]

Materials:

  • Human cancer cell lines (e.g., MKN45 for gastric cancer, MHCC97H for hepatocellular carcinoma)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • 6-8 week old female athymic nude mice

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

  • This compound compound and vehicle control

Procedure:

  • Cell Culture: Culture MKN45 or MHCC97H cells in their recommended medium until they reach 70-80% confluency.

  • Cell Harvesting:

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cells.

    • Resuspend the cell pellet in sterile PBS or serum-free medium to a concentration of 1-5 x 10⁷ cells/mL. Keep on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse. Co-injection with Matrigel (1:1 with cell suspension) can improve tumor take rate.[6]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (approximately 150-200 mm³).

    • Measure tumor dimensions 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment:

    • Randomize mice into treatment and control groups (n=8-10 per group).

    • Prepare the this compound formulation and vehicle control.

    • Administer this compound or vehicle daily via the appropriate route (e.g., oral gavage).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Pharmacodynamic Analysis: Western Blot for Protein Phosphorylation

This protocol details the analysis of target engagement by this compound through the detection of phosphorylated c-Met and TRKB in tumor tissues.[7]

Materials:

  • Excised tumor tissues

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-c-Met, anti-c-Met, anti-p-TRKB, anti-TRKB)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction:

    • Homogenize excised tumor tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-c-Met) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total protein (e.g., total c-Met) and a loading control (e.g., GAPDH) to normalize the data.

Pharmacodynamic Analysis: Immunohistochemistry (IHC)

This protocol is for the in situ detection of protein expression and phosphorylation in tumor tissues.[8][9]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking solution (e.g., 10% normal goat serum)

  • Primary antibodies (e.g., anti-p-c-Met, anti-Ki67, anti-CD31)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the FFPE tissue sections in xylene.

    • Rehydrate the sections through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

  • Staining:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with blocking solution.

    • Incubate with the primary antibody overnight at 4°C.

    • Incubate with the biotinylated secondary antibody.

    • Incubate with streptavidin-HRP conjugate.

  • Visualization and Counterstaining:

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

    • Dehydrate the sections and mount with a coverslip.

  • Analysis:

    • Examine the slides under a microscope to assess the intensity and localization of the staining.

In Vivo Angiogenesis Assay

This protocol assesses the effect of this compound on tumor-induced angiogenesis.[1][9][10]

Materials:

  • Matrigel

  • Angiogenic factors (optional, e.g., VEGF, bFGF)

  • This compound compound

  • Athymic nude mice

  • Anti-CD31 antibody for IHC

Procedure:

  • Matrigel Plug Preparation:

    • Thaw Matrigel on ice.

    • Mix Matrigel with cancer cells (e.g., MHCC97H) and/or angiogenic factors.

  • Implantation:

    • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.

  • Treatment:

    • Administer this compound or vehicle control to the mice as described in the xenograft protocol.

  • Analysis:

    • After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

    • Fix the plugs in formalin and embed in paraffin.

    • Perform IHC for the endothelial cell marker CD31 to visualize and quantify blood vessel formation.

Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the effect of this compound on the cell cycle distribution of cancer cells.[3][4][11]

Materials:

  • Cancer cells treated with this compound or vehicle

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cancer cells (e.g., MHCC97H, MKN45) with various concentrations of this compound for a specified time.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Pharmacokinetics (PK) Study

This protocol provides a general framework for determining the pharmacokinetic profile of this compound in mice.[12][13]

Materials:

  • CD-1 mice or other appropriate strain

  • This compound compound

  • Formulation vehicle

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single dose of this compound to mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) from the tail vein, saphenous vein, or via terminal cardiac puncture.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of the anti-cancer efficacy of this compound. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, which is essential for advancing the preclinical development of this promising dual c-Met/TRK inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1D228 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using the novel c-Met/TRK inhibitor, 1D228, in in vitro assays. The following information addresses common solubility challenges to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: While specific solubility data for this compound in all common laboratory solvents is not extensively published, for many kinase inhibitors with similar properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1] It is advisable to begin by dissolving a small amount of this compound to confirm solubility before preparing a larger stock.

Q2: How should I store this compound stock solutions?

A2: To maintain the stability and integrity of this compound, stock solutions prepared in DMSO should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C.[1] The powdered form of the compound should be stored at -20°C for long-term stability.[1]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous medium for my assay. Is this normal?

A3: Yes, this is a common issue encountered with hydrophobic compounds like many kinase inhibitors.[1] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer (e.g., cell culture medium or PBS). The troubleshooting guide below provides detailed steps to mitigate this issue.

Q4: What is the mechanism of action of this compound?

A4: this compound is a dual-target inhibitor of c-Met and Tropomyosin receptor kinases (TRK).[2][3] By inhibiting the phosphorylation of these kinases, this compound blocks their downstream signaling pathways, which are crucial for tumor cell proliferation, migration, and angiogenesis.[2][3]

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides solutions to common problems you may encounter when preparing this compound for in vitro experiments.

ProblemPotential CauseRecommended Solution
Compound does not fully dissolve in DMSO. 1. Insufficient solvent volume.2. Low-quality or non-anhydrous DMSO.3. Compound has aggregated.- Gradually increase the volume of DMSO.- Use fresh, high-purity, anhydrous DMSO. Moisture in DMSO can reduce the solubility of some compounds.- Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.
Precipitate forms upon dilution into aqueous media. The solubility limit of this compound in the aqueous buffer has been exceeded.- Perform serial dilutions of the DMSO stock in DMSO first to lower the concentration before adding to the aqueous medium.- Add the DMSO stock to the aqueous medium dropwise while gently vortexing to facilitate rapid mixing.- Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to avoid solvent toxicity and minimize precipitation.[1]
Inconsistent or unexpected experimental results. 1. Precipitation of this compound in the final working solution over time.2. Degradation of the compound due to improper storage or handling.- Prepare the final working solution fresh for each experiment from a frozen DMSO stock aliquot.- Visually inspect your final working solution for any signs of precipitation before adding it to your assay.- Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound will be needed for this calculation.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C in a water bath for a few minutes to ensure the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the 10 mM stock solution into single-use, sterile tubes and store them at -80°C.

Protocol 2: Western Blotting to Assess Inhibition of c-Met Phosphorylation

Materials:

  • Cancer cell line with high c-Met expression (e.g., MKN45 or MHCC97H)[2]

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer

  • Primary antibodies (anti-p-c-Met, anti-c-Met, anti-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration). Treat the cells with varying concentrations of this compound for the desired time.

  • Cell Lysis: After treatment, wash the cells with cold PBS and then add lysis buffer to each well.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. A reduction in the p-c-Met signal relative to the total c-Met and loading control (actin) would indicate successful inhibition by this compound.[2]

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Prepare this compound Solution dissolve_dmso Dissolve this compound in anhydrous DMSO start->dissolve_dmso check_dissolution Fully Dissolved? dissolve_dmso->check_dissolution warm_vortex Gently warm (37°C) and vortex/sonicate check_dissolution->warm_vortex No dilute_aqueous Dilute into aqueous medium check_dissolution->dilute_aqueous Yes warm_vortex->dissolve_dmso issue Persistent Issue? Contact Technical Support warm_vortex->issue check_precipitation Precipitation Occurs? dilute_aqueous->check_precipitation serial_dilution Use serial dilution in DMSO first, add dropwise to aqueous buffer check_precipitation->serial_dilution Yes proceed_assay Proceed with Assay check_precipitation->proceed_assay No serial_dilution->dilute_aqueous serial_dilution->issue

Caption: Troubleshooting workflow for preparing this compound solutions.

G Simplified this compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cMet c-Met PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK TRK TRK TRK->PI3K_AKT TRK->RAS_MAPK ID228 This compound ID228->cMet Inhibits ID228->TRK Inhibits Proliferation Proliferation PI3K_AKT->Proliferation Migration Migration PI3K_AKT->Migration Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Angiogenesis

Caption: this compound inhibits c-Met and TRK signaling pathways.

References

potential off-target effects of 1D228 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of the 1D228 inhibitor. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of the this compound inhibitor?

A1: this compound is a potent dual inhibitor of c-Met and Tropomyosin receptor kinases (TRK), including TRKA, TRKB, and TRKC.[1][2][3] It has been developed to block the signaling pathways of both c-Met and TRK, which are known to synergistically promote the progression of multiple tumors.[1][2]

Q2: Has the selectivity of this compound been profiled against other kinases?

A2: Yes, the selectivity of this compound has been assessed. In one study, this compound was screened against a panel of 77 tyrosine kinases to determine its inhibitory activity at a concentration of 500 nM.[1] This type of profiling is crucial for identifying potential off-target effects.[4]

Q3: What are the known off-target effects of this compound?

A3: The primary targets of this compound are c-Met and TRK kinases.[1][3] While a broader kinase screen was performed, the publicly available information does not specify significant off-target kinases that are inhibited with high potency.[1] However, like many kinase inhibitors, it is possible that this compound may have some activity against other kinases, especially at higher concentrations.[5] Researchers should always consider the possibility of off-target effects when interpreting experimental data.

Q4: How does the anti-tumor activity of this compound manifest?

A4: this compound exhibits its anti-tumor effects through multiple mechanisms. It inhibits the phosphorylation of c-Met and TRKB, leading to the blockage of their downstream signaling pathways.[1][2] This results in G0/G1 cell cycle arrest by inhibiting cyclin D1.[1][2][3] Furthermore, this compound targets both tumor cells and endothelial cells, thereby inhibiting angiogenesis by suppressing the migration and tube formation of endothelial cells.[1][3]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cells or In Vivo Models

Q: We are using this compound in our experiments and observe a phenotype that cannot be explained by the inhibition of c-Met or TRK signaling. Could this be an off-target effect?

A: It is possible that the unexpected phenotype is due to an off-target effect of this compound. Here is a step-by-step guide to troubleshoot this issue:

  • Confirm On-Target Activity: First, verify that this compound is inhibiting its intended targets in your experimental system. You can do this by performing a Western blot to check the phosphorylation status of c-Met and TRK kinases and their downstream effectors. A significant reduction in phosphorylation would confirm on-target activity.

  • Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs only at high concentrations of this compound, it is more likely to be an off-target effect. Compare the IC50 value for the unexpected phenotype with the IC50 values for c-Met and TRK inhibition.

  • Use a Structurally Unrelated Inhibitor: If available, use another potent and selective c-Met/TRK inhibitor with a different chemical scaffold. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis that the effect is specific to this compound and potentially off-target.

  • Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the primary targets (c-Met and TRKs). If the phenotype is not replicated in the genetically modified cells, it is likely an off-target effect of this compound.

  • Kinase Profiling: To identify potential off-targets, you can perform a kinase profiling assay, screening this compound against a large panel of kinases.[4][6][7]

Issue 2: Conflicting Results Between Different Assays

Q: We see potent inhibition of cell proliferation in a cellular assay, but the biochemical assay results for c-Met and TRK inhibition are weaker than expected. Why could this be?

A: This discrepancy could arise from several factors:

  • Off-Target Effects: this compound might be inhibiting other kinases or proteins that are critical for cell proliferation in your specific cell line. This would lead to a potent anti-proliferative effect that is not solely dependent on c-Met and TRK inhibition.

  • Cellular Context: The inhibitor's activity can be influenced by the cellular environment. Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of drug efflux pumps can affect the apparent potency of the inhibitor in cellular assays compared to biochemical assays.

  • Synergistic Inhibition: The potent cellular effect could be due to the dual inhibition of both c-Met and TRK pathways, which might have a synergistic effect on cell viability that is not captured in single-target biochemical assays. This compound has been noted for its synergistic anti-tumor effect by targeting both pathways.[1]

Quantitative Data

Table 1: Inhibitory Activity (IC50) of this compound Against Target Kinases

TargetCell Line/AssayIC50Reference
c-MetMKN451.0 nM[1]
c-MetMHCC97H4.3 nM[1]
TRKAKinase Assay111.5 nM[1]
TRKBKinase Assay23.68 nM[1]
TRKCKinase Assay25.48 nM[1]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of an inhibitor against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Kinase Panel: Select a comprehensive panel of purified kinases. Several commercial services offer kinase profiling against hundreds of kinases.

  • Assay Format: Choose an appropriate assay format, such as a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay (e.g., FRET).[7]

  • Reaction: For each kinase, set up a reaction mixture containing the kinase, a specific substrate (peptide or protein), ATP, and the inhibitor at various concentrations. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Detection: After incubation, measure the kinase activity. For radiometric assays, this involves quantifying the amount of radiolabeled phosphate (B84403) incorporated into the substrate. For fluorescence-based assays, this involves measuring the change in fluorescence signal.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each inhibitor concentration. Determine the IC50 values for any kinases that are significantly inhibited.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that a drug binds to its target in a cellular environment.

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration. Include a vehicle-treated control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Western Blotting: Analyze the supernatant (soluble protein fraction) by Western blotting using antibodies against the target proteins (c-Met and TRKs) and suspected off-targets.

  • Data Analysis: A target protein that binds to the inhibitor will be stabilized and remain in the soluble fraction at higher temperatures compared to the unbound protein in the control sample.

Visualizations

G Primary Signaling Pathways of c-Met and TRK HGF HGF cMet c-Met HGF->cMet Neurotrophins Neurotrophins TRK TRK (A, B, C) Neurotrophins->TRK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMet->PI3K_AKT_mTOR STAT STAT Pathway cMet->STAT TRK->RAS_RAF_MEK_ERK TRK->PI3K_AKT_mTOR PLC_PKC PLC/PKC Pathway TRK->PLC_PKC ID228 This compound Inhibitor ID228->cMet ID228->TRK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Migration Cell Migration RAS_RAF_MEK_ERK->Migration PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Migration STAT->Proliferation STAT->Angiogenesis STAT->Migration PLC_PKC->Proliferation PLC_PKC->Angiogenesis PLC_PKC->Migration

Caption: Primary signaling pathways of c-Met and TRK inhibited by this compound.

G Workflow for Off-Target Effect Identification start Start with this compound Inhibitor biochem Biochemical Kinase Profiling (Panel Screen) start->biochem proteomics Chemical Proteomics (e.g., Affinity Chromatography) start->proteomics phenotypic Phenotypic Screening (Cell-based assays) start->phenotypic hits Identify Potential Off-Targets ('Hits') biochem->hits proteomics->hits phenotypic->hits validation Validate Hits in Cellular Assays hits->validation orthogonal Use Orthogonal Methods (e.g., CETSA, Knockdown) validation->orthogonal confirmation Confirmed Off-Target orthogonal->confirmation

Caption: Experimental workflow for identifying and validating off-target effects.

G Troubleshooting Unexpected Experimental Outcomes start Unexpected Phenotype Observed on_target Confirm On-Target Inhibition? start->on_target dose_response Perform Dose-Response Analysis on_target->dose_response Yes re_evaluate Re-evaluate Hypothesis on_target->re_evaluate No unrelated_inhibitor Test Structurally Unrelated Inhibitor dose_response->unrelated_inhibitor knockdown Genetic Knockdown/out of Primary Targets unrelated_inhibitor->knockdown on_target_effect Likely On-Target Effect unrelated_inhibitor->on_target_effect Phenotype persists off_target_likely Off-Target Effect Likely knockdown->off_target_likely knockdown->on_target_effect Phenotype persists

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Acquired Resistance to 1D228

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering acquired resistance to the novel Kinase X (KX) inhibitor, 1D228.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-sensitive cell line is showing reduced response to the compound after prolonged culture. What are the potential causes?

A1: Reduced sensitivity to this compound after long-term culture is a strong indicator of acquired resistance. The most common mechanisms include:

  • Secondary mutations in the KX gene: These mutations can alter the drug-binding pocket, reducing the affinity of this compound for its target.

  • Activation of bypass signaling pathways: Cancer cells can upregulate alternative survival pathways to circumvent their dependency on KX signaling.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration.

Q2: How can I determine if my resistant cells have a mutation in the KX gene?

A2: The most direct method is to sequence the KX gene in both your sensitive (parental) and resistant cell lines.

  • Recommended approach: Isolate RNA from both cell populations, reverse transcribe it to cDNA, and then perform Sanger sequencing of the entire KX coding region. Compare the sequences to identify any nucleotide changes that result in amino acid substitutions.

Q3: I've confirmed there are no mutations in KX. What should I investigate next?

A3: If the target itself is not mutated, the next logical step is to investigate the activation of bypass signaling pathways. Many cancers develop resistance by activating parallel pathways that provide similar pro-survival signals.

  • Initial Screening: A broad-spectrum phospho-kinase array can provide a global view of changes in kinase activation between your sensitive and resistant cells.

  • Hypothesis-Driven Approach: Based on the known function of KX, investigate the activation status of key downstream and parallel pathway proteins, such as members of the PI3K/AKT and MAPK/ERK pathways, using techniques like Western blotting.

Q4: What experimental evidence points towards increased drug efflux as a resistance mechanism?

A4: Increased drug efflux is often mediated by transporters like ABCB1 (MDR1).

  • Gene Expression Analysis: Use qRT-PCR to compare the mRNA expression levels of common drug transporter genes (e.g., ABCB1, ABCC1, ABCG2) between sensitive and resistant cells.

  • Functional Assays: The activity of these transporters can be confirmed by using specific inhibitors. For example, co-treatment of your resistant cells with this compound and an ABCB1 inhibitor like Verapamil should restore sensitivity to this compound if this is the primary resistance mechanism.

Quantitative Data Summary

Table 1: Comparative IC50 Values for this compound

Cell LineIC50 (nM)Fold Change
Parental Sensitive Line15-
Acquired Resistant Line35023.3
Resistant Line + ABCB1 Inhibitor251.7

Table 2: Gene Expression Analysis of ABC Transporters

GeneRelative mRNA Expression (Resistant vs. Sensitive)
ABCB112.5-fold increase
ABCC1No significant change
ABCG21.2-fold increase

Table 3: Phospho-Kinase Array Summary

ProteinChange in Phosphorylation (Resistant vs. Sensitive)
KX (p-Tyr123)90% decrease
AKT (p-Ser473)4-fold increase
ERK1/2 (p-Thr202/Tyr204)3.5-fold increase

Key Experimental Protocols

1. Cell Viability (IC50) Assay

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

  • Methodology:

    • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium and add the this compound-containing medium to the cells. Include a vehicle-only control.

    • Incubate the plates for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-only control and plot the results using a non-linear regression model to calculate the IC50 value.

2. Western Blotting for Signaling Pathway Analysis

  • Objective: To assess the phosphorylation status of key proteins in signaling pathways.

  • Methodology:

    • Culture sensitive and resistant cells to 80% confluency.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-total-AKT) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To quantify the mRNA expression levels of target genes.

  • Methodology:

    • Isolate total RNA from cell pellets using a column-based kit (e.g., RNeasy).

    • Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

    • Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., ABCB1), and a SYBR Green master mix.

    • Run the reaction on a real-time PCR cycler.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Visualizations

G cluster_0 This compound Sensitive Cell cluster_1 This compound Resistant Cell (Bypass Activation) GF Growth Factor GFR GF Receptor GF->GFR KX Kinase X (KX) GFR->KX Downstream Downstream Signaling KX->Downstream Proliferation_S Proliferation Downstream->Proliferation_S Dthis compound This compound Dthis compound->KX Inhibition GF_R Growth Factor GFR_R GF Receptor GF_R->GFR_R KX_R Kinase X (KX) GFR_R->KX_R Bypass Bypass Pathway (e.g., PI3K/AKT) GFR_R->Bypass Downstream_R Downstream Signaling KX_R->Downstream_R Bypass->Downstream_R Proliferation_R Proliferation Downstream_R->Proliferation_R D1D228_R This compound D1D228_R->KX_R Inhibition

Caption: Bypass pathway activation in this compound resistant cells.

G cluster_0 Sensitive Cell cluster_1 Resistant Cell D1D228_in This compound (extracellular) D1D228_intra This compound (intracellular) D1D228_in->D1D228_intra Passive Diffusion KX_S KX Target D1D228_intra->KX_S Inhibition Response_S Cellular Response (Apoptosis) KX_S->Response_S D1D228_in_R This compound (extracellular) D1D228_intra_R This compound (intracellular) D1D228_in_R->D1D228_intra_R Passive Diffusion EffluxPump ABCB1 Efflux Pump D1D228_intra_R->EffluxPump Binding KX_R KX Target D1D228_intra_R->KX_R Reduced Inhibition EffluxPump->D1D228_in_R Active Transport Out Response_R Cellular Response (Survival) KX_R->Response_R

Caption: Mechanism of drug efflux via ABCB1 transporters.

G Start Resistant Phenotype Observed Seq Sequence KX Gene Start->Seq Mutation Mutation Found? Seq->Mutation Target Target Alteration Confirmed Mutation->Target Yes NoMutation No Mutation Mutation->NoMutation No Phospho Phospho-Kinase Array or Western Blot NoMutation->Phospho Bypass Bypass Pathway Activated? Phospho->Bypass BypassConfirmed Bypass Confirmed Bypass->BypassConfirmed Yes NoBypass No Bypass Activation Bypass->NoBypass No QPCR qRT-PCR for ABC Transporters NoBypass->QPCR Efflux Efflux Pump Overexpressed? QPCR->Efflux EffluxConfirmed Efflux Confirmed Efflux->EffluxConfirmed Yes Other Investigate Other Mechanisms Efflux->Other No

Caption: Troubleshooting workflow for this compound resistance.

Technical Support Center: 1D228 Experimental Setup

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "1D228" does not correspond to a standardized or widely recognized experimental setup in publicly available scientific literature. The following troubleshooting guide and FAQs are based on a hypothetical "this compound" cell-based assay and are intended to serve as a general template for researchers encountering common challenges in similar experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a cell-based method designed to quantify the viability of cells in response to treatment with experimental compounds. It is commonly used in drug discovery to screen for cytotoxic or cytostatic effects. The assay relies on a metabolic indicator dye that changes color in the presence of viable, metabolically active cells.

Q2: Which cell lines are compatible with the this compound protocol?

A2: The this compound protocol is versatile and can be adapted for a wide range of adherent and suspension cell lines. However, optimal cell seeding density and incubation times will need to be determined empirically for each cell line to ensure robust assay performance.

Q3: What are the critical controls to include in a this compound experiment?

A3: For a valid this compound experiment, it is essential to include the following controls:

  • Untreated Cells (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds. This represents 100% cell viability.

  • Positive Control: A known cytotoxic compound that will induce cell death, confirming the assay is responsive.

  • Blank Wells: Wells containing only cell culture medium and the assay reagent to determine the background signal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Well-to-Well Variability 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors.1. Ensure cells are in a single-cell suspension before seeding. 2. Avoid using the outer wells of the microplate or fill them with sterile PBS. 3. Use calibrated pipettes and practice consistent pipetting technique.
Low Signal-to-Background Ratio 1. Low cell number. 2. Suboptimal incubation time with the assay reagent. 3. Reagent degradation.1. Optimize cell seeding density. 2. Perform a time-course experiment to determine the optimal incubation time. 3. Store reagents as recommended by the manufacturer and avoid repeated freeze-thaw cycles.
Inconsistent Results Between Experiments 1. Variation in cell passage number. 2. Contamination of cell cultures. 3. Different lots of reagents (e.g., FBS, assay kits).1. Use cells within a consistent and narrow passage number range for all experiments. 2. Regularly test for mycoplasma contamination. 3. Qualify new lots of critical reagents before use in large-scale experiments.

Experimental Protocols

Protocol: this compound Cell Viability Assay
  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the predetermined optimal seeding density in a complete culture medium.

    • Seed the cells into a 96-well microplate and incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate vehicle.

    • Add the diluted compounds to the designated wells. Include vehicle and positive controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Incubation:

    • Add the metabolic indicator dye to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the average background reading from all other wells.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture C Cell Seeding A->C B Compound Dilution D Compound Treatment B->D C->D E Reagent Incubation D->E F Data Acquisition E->F G Normalization F->G H Curve Fitting (IC50) G->H

Caption: Workflow for the this compound cell-based assay.

G cluster_pathway Hypothetical Signaling Pathway A Drug Compound B Receptor Tyrosine Kinase A->B Inhibition C Kinase Cascade (e.g., MAPK) B->C D Transcription Factor C->D E Gene Expression D->E F Decreased Cell Proliferation E->F

Caption: A hypothetical signaling pathway inhibited by a drug.

improving reproducibility of 1D228 research findings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of research findings related to the novel c-Met/TRK inhibitor, 1D228. The information is tailored for researchers, scientists, and drug development professionals engaged in preclinical studies of this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its primary mechanism of action? This compound is a novel, potent small molecule inhibitor targeting both c-Met and Tropomyosin receptor kinase (TRK) tyrosine kinases. Its primary mechanism involves blocking the phosphorylation of c-Met and TRK, which in turn inhibits downstream signaling pathways crucial for tumor cell proliferation, migration, and angiogenesis.[1][2][3][4]
Which cancer types are most sensitive to this compound treatment? Current research indicates that this compound demonstrates significant anti-tumor activity in gastric and liver cancer models.[1][2][4] Its efficacy is particularly pronounced in tumors co-expressing c-Met and TRK.[3]
What are the key downstream effects of this compound administration? This compound has been shown to induce G0/G1 phase cell cycle arrest by inhibiting cyclin D1.[1][2][4] It also suppresses the migration and tube formation of endothelial cells, key processes in tumor angiogenesis.[1][2][4]
How does the efficacy of this compound compare to other c-Met/TRK inhibitors? In preclinical models, this compound has demonstrated superior anti-tumor effects compared to tepotinib.[1][2][4] Monotherapy with this compound has also shown stronger anti-tumor activity and lower toxicity than the combination of larotrectinib (B560067) and tepotinib.[1][2][4]

Troubleshooting Guides

ProblemPotential CauseSuggested Solution
Inconsistent anti-proliferative effects of this compound in vitro. Cell line authenticity and passage number can affect inhibitor sensitivity.Ensure cell lines are obtained from a reputable source and use low-passage number cells for experiments. Regularly perform cell line authentication.
Suboptimal this compound concentration.Perform a dose-response curve to determine the optimal IC50 for your specific cell line.
Issues with this compound solubility or stability in culture media.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture media. Protect from light and store at the recommended temperature.
Variability in tumor growth inhibition in vivo. Differences in mouse strain, age, or health status.Standardize the animal model by using mice of the same strain, age, and sex. Ensure animals are healthy and properly acclimatized before tumor implantation.
Inconsistent tumor cell implantation technique.Standardize the number of cells injected and the injection site. Ensure a high percentage of viable cells are implanted.
Issues with this compound formulation, dosage, or administration route.Prepare the this compound formulation consistently and administer it accurately based on the animal's body weight. Ensure the chosen administration route (e.g., oral gavage, intraperitoneal injection) is appropriate and consistently performed.
Difficulty in detecting downstream signaling changes (e.g., p-c-Met, p-TRK). Suboptimal antibody quality or concentration for Western blotting or IHC.Validate antibodies for specificity and optimal dilution. Use appropriate positive and negative controls.
Timing of sample collection is not optimal to observe signaling inhibition.Perform a time-course experiment to determine the peak of signaling inhibition after this compound treatment.
Protein degradation during sample processing.Use protease and phosphatase inhibitors during cell lysis and tissue homogenization to preserve protein phosphorylation status.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MKN45, MHCC97H) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serially diluted concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

In Vivo Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells (e.g., MKN45) during the logarithmic growth phase and resuspend them in a mixture of serum-free medium and Matrigel (1:1).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of 6-week-old female BALB/c nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 × length × width²) every 3 days.

  • Drug Administration: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 4 or 8 mg/kg/day) or vehicle control via oral gavage daily.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Visualizations

G cluster_0 This compound Inhibition cluster_1 Cell Surface Receptors cluster_2 Downstream Signaling This compound This compound c-Met c-Met This compound->c-Met inhibits TRK TRK This compound->TRK inhibits Phosphorylation Phosphorylation c-Met->Phosphorylation TRK->Phosphorylation PI3K/Akt Pathway PI3K/Akt Pathway Phosphorylation->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Phosphorylation->RAS/MAPK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Angiogenesis Angiogenesis PI3K/Akt Pathway->Angiogenesis RAS/MAPK Pathway->Cell Proliferation & Survival

Caption: Signaling pathway of this compound inhibition on c-Met and TRK.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Proliferation Assay (MTT) Proliferation Assay (MTT) This compound Treatment->Proliferation Assay (MTT) Migration Assay Migration Assay This compound Treatment->Migration Assay Western Blot Western Blot This compound Treatment->Western Blot Xenograft Model Xenograft Model This compound Administration This compound Administration Xenograft Model->this compound Administration Tumor Measurement Tumor Measurement This compound Administration->Tumor Measurement Histology (IHC) Histology (IHC) Tumor Measurement->Histology (IHC)

Caption: Experimental workflows for this compound research.

References

Technical Support Center: Overcoming Poor Bioavailability of 1D228 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the poor in vivo bioavailability of 1D228, a novel MEK1/2 inhibitor.

Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments with this compound.

Q1: My tumor xenograft model is not responding to orally administered this compound, even at high doses. What are the first steps to troubleshoot this?

A1: Lack of efficacy in an in vivo model is a common challenge, especially with compounds that have poor bioavailability. The first step is to systematically determine if the compound is reaching the target tissue at a sufficient concentration.

Recommended Actions:

  • Confirm Target Engagement: Before assuming a bioavailability issue, confirm that this compound is active against the specific cell line used in your xenograft model in vitro.

  • Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study is essential to determine the plasma concentration of this compound after oral administration.[1][2][3] This will help you understand if the lack of efficacy is due to poor absorption.

  • Evaluate the Formulation: The formulation of a poorly soluble drug is critical for its absorption.[4][5] If you are using a simple suspension, it is likely that the drug is not dissolving sufficiently in the gastrointestinal tract.

Q2: I'm observing high inter-animal variability in my this compound treatment group. What could be the cause and how can I mitigate it?

A2: High variability in in vivo studies can be caused by a number of factors, including the formulation, animal handling, and the inherent properties of the compound.[6][7][8]

Potential Causes and Solutions:

  • Inconsistent Formulation: A non-homogenous suspension can lead to inconsistent dosing between animals. Ensure that the formulation is well-mixed before each administration.

  • Dosing Technique: Improper oral gavage technique can lead to stress and variability in absorption. Ensure that all personnel are properly trained and consistent in their technique.[8]

  • Animal Factors: Differences in age, weight, and health status can affect drug metabolism and absorption.[7] Use animals within a narrow age and weight range and randomize them into groups.[9]

Q3: How can I perform a preliminary pharmacokinetic (PK) study to confirm poor exposure of this compound?

A3: A pilot PK study can provide valuable data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.[1][2]

Simplified Pilot PK Study Design:

  • Animal Model: Use the same strain of mice as in your efficacy studies.

  • Dosing: Administer a single oral dose of this compound. It is also recommended to include an intravenous (IV) dose group to determine the absolute bioavailability.[10]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr) post-dosing.[1][3]

  • Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.[10][11]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about this compound and strategies to improve its bioavailability.

Q1: What are the known physicochemical properties of this compound that contribute to its poor bioavailability?

A1: this compound is a highly lipophilic molecule with poor aqueous solubility, which is a common characteristic of kinase inhibitors.[12] These properties are the primary contributors to its low oral bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Weight485.5 g/mol High molecular weight can limit passive diffusion.
logP4.2High lipophilicity can lead to poor aqueous solubility.
Aqueous Solubility< 0.1 µg/mLVery low solubility limits dissolution in the GI tract.
pKa3.8 (weak base)Ionization in the stomach may aid dissolution, but precipitation is likely in the higher pH of the intestine.

Q2: What are the recommended formulation strategies to improve the bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[4][5][13][14]

Table 2: Comparative Pharmacokinetics of this compound in Different Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Simple Suspension50 ± 152150 ± 45< 5%
Nanosuspension350 ± 7011200 ± 250~20%
Lipid-Based Formulation800 ± 1500.53200 ± 500~50%

Data are presented as mean ± SD.

Q3: Should I consider alternative routes of administration for this compound?

A3: Yes, if oral bioavailability remains a significant hurdle, alternative routes of administration should be considered, particularly for preclinical studies. Intraperitoneal (IP) or intravenous (IV) injections can bypass the challenges of oral absorption and provide more consistent exposure.[15]

Q4: What is the hypothetical signaling pathway targeted by this compound?

A4: this compound is a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[16][17][18][19][20] This pathway is frequently dysregulated in various cancers.[18][19]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

  • Dissolve this compound: Dissolve 10 mg of this compound in a suitable organic solvent (e.g., 1 mL of DMSO).

  • Prepare Stabilizer Solution: Prepare a 1% w/v solution of a stabilizer (e.g., Poloxamer 188) in deionized water.

  • Precipitation: Add the this compound solution dropwise to the stabilizer solution while stirring vigorously.

  • Homogenization: Homogenize the resulting suspension using a high-pressure homogenizer or a sonicator until a uniform, translucent nanosuspension is formed.

  • Characterization: Characterize the particle size and distribution using dynamic light scattering (DLS).

Protocol 2: Oral Gavage Administration in Mice

  • Animal Restraint: Gently restrain the mouse, ensuring that the head and body are in a straight line to prevent injury.

  • Gavage Needle Insertion: Insert a sterile, ball-tipped gavage needle into the esophagus. The needle should be inserted gently and without resistance.

  • Dose Administration: Slowly administer the calculated dose of the this compound formulation.

  • Post-Dosing Observation: Monitor the animal for any signs of distress after the procedure.

Protocol 3: Pilot Pharmacokinetic Study Design

  • Animal Groups: Assign mice to different groups for each formulation and route of administration (e.g., oral suspension, oral nanosuspension, IV solution).

  • Dosing: Administer the respective formulations to each group.

  • Blood Collection: Collect approximately 50 µL of blood via submandibular or saphenous vein puncture at predetermined time points.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.[1][2][10]

Visualizations

G cluster_troubleshooting Troubleshooting In Vivo Efficacy start Lack of In Vivo Efficacy Observed check_pk Conduct Pilot PK Study start->check_pk low_exposure Low Systemic Exposure? check_pk->low_exposure check_formulation Evaluate Formulation improve_formulation Optimize Formulation (e.g., Nanosuspension, Lipid-Based) check_formulation->improve_formulation low_exposure->check_formulation No low_exposure->improve_formulation Yes re_evaluate Re-evaluate Efficacy improve_formulation->re_evaluate alt_route Consider Alternative Routes (e.g., IP, IV) alt_route->re_evaluate

Caption: Workflow for troubleshooting poor in vivo efficacy of this compound.

bioavailability_factors cluster_factors Factors Contributing to Poor Bioavailability cluster_physicochemical Physicochemical Properties cluster_physiological Physiological Barriers poor_bioavailability Poor Oral Bioavailability solubility Low Aqueous Solubility dissolution Poor Dissolution Rate solubility->dissolution dissolution->poor_bioavailability permeability Low Permeability permeability->poor_bioavailability metabolism First-Pass Metabolism metabolism->poor_bioavailability

Caption: Key factors contributing to the poor oral bioavailability of this compound.

MEK_pathway cluster_pathway RAS/RAF/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->MEK

Caption: The RAS/RAF/MEK/ERK pathway is inhibited by this compound at MEK1/2.

References

troubleshooting inconsistent results in 1D228 studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1D228 Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel c-Met/TRK inhibitor, this compound. As this compound is a recently developed compound, this guide is based on established laboratory techniques and the initial characterization studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the IC50 values for this compound in our cancer cell line proliferation assays. What could be the cause?

A1: Inconsistent IC50 values for this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Cell Culture Conditions:

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

    • Cell Seeding Density: Inconsistent initial cell seeding density can significantly impact proliferation rates and apparent drug efficacy. Optimize and strictly adhere to a standardized seeding protocol.

    • Serum Variability: Batch-to-batch variation in fetal bovine serum (FBS) can alter cell growth and response to inhibitors. It is advisable to test and use a single lot of FBS for a series of related experiments.

  • Compound Handling:

    • Stock Solution Stability: Ensure the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.

    • Drug Concentration Accuracy: Double-check the calculations for your serial dilutions. Inaccurate pipetting can lead to significant errors in the final drug concentrations.

  • Assay Protocol:

    • Incubation Time: The duration of drug exposure should be consistent across all experiments. An incubation time that is too short or too long can affect the IC50 value.

    • Assay Reagent Quality: Ensure that reagents for proliferation assays (e.g., MTT, PrestoBlue) are not expired and are handled according to the manufacturer's instructions.

Q2: Our Western blot results for p-c-Met or p-TRKB following this compound treatment are not showing a consistent decrease in phosphorylation.

A2: Difficulty in consistently observing decreased phosphorylation of c-Met and TRKB can be due to several factors related to sample preparation and the Western blotting procedure itself.

  • Timing of Cell Lysis: The inhibitory effect of this compound on receptor phosphorylation can be rapid. Ensure that the time between treatment and cell lysis is consistent and optimized. Consider performing a time-course experiment to determine the optimal time point for observing maximal inhibition.

  • Lysate Preparation:

    • Phosphatase Inhibitors: It is critical to include a phosphatase inhibitor cocktail in your lysis buffer to prevent dephosphorylation of your target proteins after cell lysis.

    • Protease Inhibitors: Always include protease inhibitors to prevent protein degradation.

    • Immediate Lysis: Perform cell lysis on ice and proceed to protein quantification and storage at -80°C as quickly as possible.

  • Antibody Quality:

    • Primary Antibody Specificity: Verify the specificity of your primary antibodies for the phosphorylated forms of c-Met and TRKB.

    • Antibody Dilution: Optimize the dilution of your primary and secondary antibodies to ensure a good signal-to-noise ratio.

  • Loading Controls: Ensure that you are using a reliable loading control and that the protein levels are consistent across all lanes.

Q3: We are not seeing a significant inhibition of cell migration or invasion in our transwell assays with this compound.

A3: A lack of effect in migration or invasion assays could be due to the specifics of the assay setup or the biology of the cell line being used.

  • Drug Concentration: The concentration of this compound required to inhibit migration and invasion may be different from the concentration that inhibits proliferation. Perform a dose-response experiment to determine the optimal concentration for these assays.

  • Assay Duration: The duration of the migration/invasion assay needs to be optimized for your specific cell line. If the assay is too short, you may not see a significant effect. If it is too long, the cells may overgrow.

  • Chemoattractant: Ensure that the chemoattractant used in the lower chamber is potent enough to induce migration/invasion in your control cells.

  • Cell Line Characteristics: Some cell lines may not be highly dependent on c-Met or TRK signaling for migration. Confirm the expression and activation of these receptors in your cell line of choice. Mechanistic studies show that this compound can reverse the epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating N-cadherin, which significantly blocks tumor cell migration[1].

Quantitative Data Summary

ParameterThis compoundTepotinibLarotrectinib + Tepotinib
In Vivo Tumor Growth Inhibition (TGI) - Gastric Tumor 94.8%[2]67.61%[2]-
In Vivo Tumor Growth Inhibition (TGI) - Liver Tumor 93.4%[2]63.9%[2]-
In Vitro IC50 - TRKA 111.5 nM[1]--
In Vitro IC50 - TRKB 23.68 nM[1]--
In Vitro IC50 - TRKC 25.48 nM[1]--
Apoptosis Induction (MKN45 cells) 53-75%[1]--

Experimental Protocols

Protocol 1: Western Blotting for p-c-Met and p-TRKB

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-c-Met, c-Met, p-TRKB, TRKB, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL detection system.

Protocol 2: Transwell Migration Assay

  • Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free media for 12-24 hours.

  • Assay Setup: Rehydrate transwell inserts with serum-free media. In the lower chamber, add media containing a chemoattractant (e.g., 10% FBS).

  • Cell Seeding: Resuspend the starved cells in serum-free media containing the desired concentrations of this compound or vehicle control. Seed the cells into the upper chamber of the transwell inserts.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a pre-optimized duration (e.g., 12-48 hours).

  • Staining and Quantification: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.

  • Imaging and Analysis: Take images of the stained cells under a microscope and count the number of migrated cells in several random fields.

Visualizations

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cMet c-Met Proliferation Cell Proliferation cMet->Proliferation Migration Cell Migration cMet->Migration Survival Cell Survival cMet->Survival TRK TRK TRK->Proliferation Angiogenesis Angiogenesis TRK->Angiogenesis TRK->Survival ID228 This compound ID228->cMet inhibits ID228->TRK inhibits

Caption: this compound dual-inhibits c-Met and TRK signaling pathways.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Line Selection (c-Met/TRK expression) proliferation_assay Proliferation Assay (IC50 Determination) cell_culture->proliferation_assay western_blot Western Blot (p-c-Met, p-TRK) proliferation_assay->western_blot migration_assay Migration/Invasion Assay western_blot->migration_assay tube_formation Tube Formation Assay (Endothelial Cells) migration_assay->tube_formation xenograft Xenograft Tumor Model tube_formation->xenograft tgi Tumor Growth Inhibition (TGI) Measurement xenograft->tgi toxicity Toxicity Assessment tgi->toxicity

Caption: General experimental workflow for evaluating this compound efficacy.

G start Inconsistent Results Observed check_reagents Are all reagents within a valid expiration date? start->check_reagents check_protocol Was the experimental protocol followed precisely? check_reagents->check_protocol Yes replace_reagents Replace expired reagents check_reagents->replace_reagents No check_cells Are cell passage number and seeding density consistent? check_protocol->check_cells Yes review_protocol Review protocol and ensure all steps are followed check_protocol->review_protocol No check_compound Was the this compound stock prepared and stored correctly? check_cells->check_compound Yes standardize_cells Standardize cell culture practices check_cells->standardize_cells No prepare_fresh_stock Prepare fresh this compound stock and aliquots check_compound->prepare_fresh_stock No contact_support If issues persist, document all troubleshooting and contact technical support check_compound->contact_support Yes replace_reagents->start review_protocol->start standardize_cells->start prepare_fresh_stock->start

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Optimizing Immunofluorescence for 1D228 Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice, protocols, and optimization strategies for immunofluorescence (IF) staining of the target protein "1D228". The principles and methodologies outlined here are broadly applicable to most IF experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during immunofluorescence experiments in a question-and-answer format.

Problem 1: Weak or No Signal

Q: Why am I not seeing any fluorescent signal for my target, this compound?

A: A lack of signal can stem from multiple factors throughout the protocol.[1][2][3][4] A primary reason could be an issue with the primary antibody, such as using too low a concentration, incompatible primary and secondary antibodies, or an antibody not validated for IF.[1][5][6] The target protein may not be present or may be expressed at very low levels in your specific cells or tissue.[1][7] Procedural steps are also critical; insufficient cell permeabilization, over-fixation of the sample which can mask the antigen's epitope, or allowing the sample to dry out can all lead to signal loss.[1][2][3] Finally, ensure your microscope's filters and light source are appropriate for the fluorophore you are using and that the exposure settings are adequate.[1][3]

Problem 2: High Background Staining

Q: My images have high background fluorescence, making it difficult to see the specific signal. What causes this?

A: High background can be caused by several factors. The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[6][7] Insufficient blocking or washing steps can also result in antibodies binding to non-target sites.[5][8] Another common cause is autofluorescence, which is inherent fluorescence from the tissue or cells themselves, often exacerbated by aldehyde-based fixatives like formaldehyde.[1][3] To mitigate this, you can try using a different blocking serum, increasing the duration and number of wash steps, and titrating your antibody concentrations.[5][6] If autofluorescence is suspected, an unstained control sample should be examined.[1]

Problem 3: Non-Specific Staining

Q: I see staining, but it's in the wrong cellular location or appears as punctate dots. How can I fix this?

A: Non-specific staining can occur when the primary antibody cross-reacts with other proteins or when the secondary antibody binds non-specifically.[6] Running a secondary antibody-only control (omitting the primary antibody) can help determine if the secondary is the issue.[5][6] Aggregates of antibodies, often caused by improper storage or handling like repeated freeze-thaw cycles, can appear as fluorescent speckles.[1][3] Centrifuging the antibody solution before use can help remove these aggregates.[3] The choice of fixative and permeabilization agent can also sometimes cause artifacts, leading to mislocalization of proteins.[9] It is crucial to optimize these steps for your specific target.

Optimization of Key Protocol Steps

To achieve a high signal-to-noise ratio, key parameters of the IF protocol should be optimized. The following tables provide starting points for the optimization of your this compound staining protocol.

Table 1: Antibody Dilution Optimization
Primary Antibody DilutionExpected Signal IntensityExpected BackgroundRecommendation
1:50Very HighHighPotential for non-specific binding. Use if target expression is very low.
1:100 - 1:500 High / Medium Low Optimal starting range for most antibodies. [8][10]
1:1000Medium / LowVery LowMay be too dilute, leading to weak or no signal.
1:2000Very Low / NoneVery LowLikely insufficient for signal detection.

Note: The ideal dilution must be determined empirically. Start with the manufacturer's recommended dilution and perform a titration series.[11][12]

Table 2: Fixation and Permeabilization Agents
StepReagentConcentration & TimeTarget LocationNotes
Fixation Paraformaldehyde (PFA)4% in PBS, 10-20 min @ RTCytoskeletal, membrane, nuclearGood preservation of morphology but can mask epitopes.[13]
Cold Methanol100%, 10-20 min @ -20°CSoluble cytoplasmic/nuclearFixes and permeabilizes simultaneously. Can denature some proteins.[14]
Permeabilization Triton™ X-1000.1-0.5% in PBS, 10-15 min @ RTAll intracellular compartmentsA strong, non-selective detergent.[15][16] Necessary for nuclear targets.[5]
Saponin / Digitonin0.1-0.5% in PBS, 10 min @ RTCytoplasmic targetsMilder detergents that selectively permeabilize cholesterol-rich membranes.[15]

Detailed Experimental Protocols

Standard Immunofluorescence Protocol (Indirect Method)

This protocol is a general guideline for staining adherent cells grown on coverslips.

  • Cell Preparation:

    • Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 60-80%).

    • Aspirate the culture medium.

    • Gently wash the cells twice with 1x Phosphate-Buffered Saline (PBS).[16]

  • Fixation:

    • Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.[14][17]

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[16][17]

  • Permeabilization (for intracellular targets):

    • If your target this compound is intracellular, add 0.2% Triton X-100 in PBS.

    • Incubate for 10 minutes at room temperature.[3][14]

    • Aspirate and wash three times with PBS for 5 minutes each.

  • Blocking:

    • To reduce non-specific antibody binding, incubate cells with a blocking buffer (e.g., 5% Normal Goat Serum or 3% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[14][18][19]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against this compound in the blocking buffer to its optimal concentration.

    • Aspirate the blocking buffer from the coverslips and add the diluted primary antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[5][14][20]

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with PBS for 5 minutes each. Thorough washing is crucial to reduce background.[16][21]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (which is specific to the host species of the primary antibody) in the blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.[14][18]

  • Final Washes & Counterstaining:

    • Aspirate the secondary antibody solution.

    • Wash three times with PBS for 5 minutes each in the dark.[18]

    • (Optional) To visualize nuclei, incubate with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes.[14]

    • Perform one final wash with PBS.

  • Mounting:

    • Carefully remove the coverslip from the dish.

    • Place a drop of anti-fade mounting medium onto a clean microscope slide.

    • Gently lower the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.[16]

    • Seal the edges with clear nail polish and allow it to dry.[16]

    • Store the slides at 4°C in the dark until imaging.[1][16]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

IF_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_final Final Steps start Start: Culture Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilization (e.g., Triton X-100) wash2->perm wash3 Wash with PBS perm->wash3 block Blocking (e.g., BSA or Serum) wash3->block primary_ab Incubate: Primary Antibody (anti-1D228) block->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate: Secondary Antibody (Fluorophore-conjugated) wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 counterstain Counterstain (e.g., DAPI) wash5->counterstain wash6 Final Wash counterstain->wash6 mount Mount Coverslip on Slide wash6->mount image Image with Microscope mount->image

Caption: Standard workflow for indirect immunofluorescence staining.

Troubleshooting_Flowchart start Problem Observed no_signal Weak or No Signal start->no_signal No fluorescence high_bg High Background start->high_bg Signal is everywhere nonspecific Non-Specific Staining start->nonspecific Signal in wrong place/ as speckles sol_no_signal_1 Increase Ab concentration Increase incubation time no_signal->sol_no_signal_1 sol_no_signal_2 Check secondary Ab compatibility with primary Ab species no_signal->sol_no_signal_2 sol_no_signal_3 Optimize fixation/permeabilization (Avoid over-fixation) no_signal->sol_no_signal_3 sol_no_signal_4 Check microscope filter/exposure no_signal->sol_no_signal_4 sol_no_signal_5 Confirm protein expression (e.g., with Western Blot) no_signal->sol_no_signal_5 sol_high_bg_1 Decrease Ab concentrations (Titrate both primary & secondary) high_bg->sol_high_bg_1 sol_high_bg_2 Increase blocking time/change agent high_bg->sol_high_bg_2 sol_high_bg_3 Increase number and duration of wash steps high_bg->sol_high_bg_3 sol_high_bg_4 Check for autofluorescence (unstained control) high_bg->sol_high_bg_4 sol_nonspecific_1 Run secondary-only control nonspecific->sol_nonspecific_1 sol_nonspecific_2 Centrifuge antibodies to remove aggregates nonspecific->sol_nonspecific_2 sol_nonspecific_3 Increase stringency of wash buffer (e.g., add Tween-20) nonspecific->sol_nonspecific_3

Caption: A logical flowchart for troubleshooting common IF issues.

Hypothetical_Pathway Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Target Target this compound (Inactive) Kinase2->Target phosphorylates ActiveTarget Target this compound (Active) Target->ActiveTarget Nucleus Nucleus ActiveTarget->Nucleus translocates to Response Gene Transcription

Caption: Hypothetical signaling pathway involving Target this compound.

References

Validation & Comparative

Dual-Targeting 1D228 Demonstrates Superior Efficacy Over Tepotinib in Preclinical Gastric Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – A novel dual inhibitor, 1D228, targeting both c-Met and TRK pathways, has shown significantly greater anti-tumor activity in preclinical models of gastric cancer compared to the established c-Met inhibitor, tepotinib (B1684694). These findings, stemming from a recent study, suggest a promising new therapeutic strategy for gastric and potentially other solid tumors where these pathways are co-activated.

Researchers have unveiled compelling preclinical data demonstrating the enhanced efficacy of this compound, a potent c-Met and Tropomyosin receptor kinase (TRK) inhibitor, over tepotinib in gastric cancer models. The study highlights the potential of dual-pathway inhibition to overcome some of the limitations of single-target therapies.

Mechanism of Action: A Tale of Two Targets

Tepotinib is a selective inhibitor of the mesenchymal-epithelial transition (MET) factor, a receptor tyrosine kinase.[1][2] Aberrant MET signaling, often due to gene amplification or mutations, is a known driver of tumor growth, proliferation, and invasion in various cancers, including gastric cancer.[1][3] Tepotinib functions by blocking MET phosphorylation and its subsequent downstream signaling pathways.[1][4]

In contrast, this compound takes a broader approach by simultaneously inhibiting both c-Met and TRK.[5][6] The TRK family of receptors (TRKA, TRKB, TRKC) and their neurotrophin ligands are crucial for neuronal development but are also implicated in the proliferation and survival of various cancer cells.[5] The rationale for this dual-targeting strategy is supported by evidence of c-Met and TRK co-expression at high levels in gastric cancer patients, suggesting a synergistic role in tumor progression.[5][6][7] By inhibiting both pathways, this compound can block their cross-signaling and potentially lead to a more profound anti-tumor effect.[5] Mechanistic studies have confirmed that this compound effectively inhibits the phosphorylation of both c-Met and TRKB.[5][6][7]

Comparative Efficacy: In Vitro and In Vivo Data

The superior efficacy of this compound has been demonstrated in both laboratory cell cultures and animal models of gastric cancer.

In Vitro Proliferation and Migration

In cellular assays, this compound exhibited significantly better inhibition of cancer cell proliferation and migration compared to tepotinib.[5][6]

In Vivo Tumor Growth Inhibition

The more striking results came from in vivo studies using gastric cancer xenograft models. In a direct comparison, this compound demonstrated a substantially higher tumor growth inhibition (TGI) rate than tepotinib at the same dosage.

Compound Dosage Tumor Model Tumor Growth Inhibition (TGI)
This compound 8 mg/kg/dGastric Cancer94.8%[7]
Tepotinib 8 mg/kg/dGastric Cancer67.61%[7]

Furthermore, in a hepatocellular carcinoma model, this compound also showed a superior TGI of 93.4% at 4 mg/kg/d compared to 63.9% for tepotinib at the same dose.[7] Notably, monotherapy with this compound in MKN45 gastric cancer xenograft models showed stronger antitumor activity and lower toxicity than the combination of larotrectinib (B560067) (a TRK inhibitor) and tepotinib.[5][7]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the comparative studies:

Cell Viability Assay

The anti-proliferative effects of this compound and tepotinib on various cancer cell lines were assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. Cells were seeded in 96-well plates and treated with varying concentrations of the compounds for a specified period. The cell viability was then determined by measuring the absorbance at a specific wavelength, which is proportional to the number of viable cells. The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, were then calculated.[8][9][10]

Western Blotting

To investigate the mechanism of action, western blotting was used to analyze the phosphorylation status and total protein levels of key signaling molecules, including c-Met, TRKB, and downstream effectors like ERK and AKT.[8][10] Gastric cancer cells were treated with this compound or tepotinib, after which the cells were lysed to extract proteins. The protein lysates were then separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against the target proteins.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy was evaluated using xenograft models. Human gastric cancer cells (e.g., MKN45) were subcutaneously injected into immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into different treatment groups: vehicle control, this compound, and tepotinib. The drugs were administered orally at specified doses and schedules. Tumor volume and body weight were measured regularly to assess efficacy and toxicity. At the end of the study, the tumors were excised, weighed, and further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki67) and the target proteins.[7][9][10]

Signaling Pathway Diagrams

Tepotinib_Signaling_Pathway cluster_membrane Cell Membrane c-Met c-Met Downstream Signaling Downstream Signaling c-Met->Downstream Signaling Phosphorylation HGF HGF HGF->c-Met Binds & Activates Tepotinib Tepotinib Tepotinib->c-Met Inhibits Proliferation, Survival, Invasion Proliferation, Survival, Invasion Downstream Signaling->Proliferation, Survival, Invasion

Caption: Tepotinib inhibits the c-Met signaling pathway.

1D228_Signaling_Pathway cluster_membrane Cell Membrane c-Met c-Met Downstream Signaling (c-Met) Downstream Signaling (c-Met) c-Met->Downstream Signaling (c-Met) Phosphorylation TRK TRK Downstream Signaling (TRK) Downstream Signaling (TRK) TRK->Downstream Signaling (TRK) Phosphorylation HGF HGF HGF->c-Met Binds & Activates Neurotrophins Neurotrophins Neurotrophins->TRK Binds & Activates This compound This compound This compound->c-Met Inhibits This compound->TRK Inhibits Proliferation, Survival, Invasion Proliferation, Survival, Invasion Downstream Signaling (c-Met)->Proliferation, Survival, Invasion Downstream Signaling (TRK)->Proliferation, Survival, Invasion

Caption: this compound dually inhibits c-Met and TRK signaling.

Conclusion and Future Directions

The preclinical data strongly suggest that the dual inhibition of c-Met and TRK by this compound offers a more effective anti-tumor strategy in gastric cancer models compared to the selective c-Met inhibition of tepotinib. This enhanced efficacy is likely due to the blockade of two key oncogenic signaling pathways that can act synergistically to drive tumor growth. Further clinical investigation is warranted to evaluate the safety and efficacy of this compound in patients with gastric cancer, particularly those with tumors co-expressing c-Met and TRK. These findings open a new avenue for the development of more potent and durable targeted therapies for this challenging disease.

References

Head-to-Head Comparison: 1D228 vs. Larotrectinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, both 1D228 and larotrectinib (B560067) have emerged as significant kinase inhibitors. While larotrectinib is a well-established, FDA-approved drug specifically targeting Tropomyosin Receptor Kinase (TRK) fusions, this compound is a novel inhibitor that demonstrates a dual-targeting mechanism against both c-Met and TRK. This guide provides a comprehensive, data-driven comparison of these two compounds to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Target Profile

Larotrectinib is a first-in-class, highly selective inhibitor of the TRK family of proteins: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] Chromosomal rearrangements can lead to gene fusions resulting in constitutively active TRK fusion proteins that act as oncogenic drivers.[1][2] Larotrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain and blocking downstream signaling pathways like MAPK and PI3K/AKT, thereby inducing apoptosis in tumor cells dependent on these fusion proteins.[1]

In contrast, this compound is a novel tyrosine kinase inhibitor that targets both c-Met and TRK.[3][4] This dual-targeting capability suggests a broader mechanism of action, potentially addressing tumors where both signaling pathways are active or where crosstalk between them promotes tumor progression.[3][4] Preclinical studies have shown that this compound can significantly inhibit the phosphorylation of both TRKB and c-Met.[3]

In Vitro Performance

ParameterThis compoundLarotrectinib
Target Kinases c-Met, TRKA, TRKB, TRKCTRKA, TRKB, TRKC
IC50 (TRKA) 111.5 nM[3]5-11 nmol/L[5]
IC50 (TRKB) 23.68 nM[3]5-11 nmol/L[5]
IC50 (TRKC) 25.48 nM[3]5-11 nmol/L[5]
Cellular Effects Induces G0/G1 cell cycle arrest, inhibits cancer cell proliferation and migration.[3][6]Induces G1 cell-cycle arrest and cellular apoptosis.[5]

In Vivo Performance

A key preclinical study compared the efficacy of this compound monotherapy against a combination of larotrectinib and tepotinib (B1684694) (a c-Met inhibitor) in a MKN45 xenograft tumor model. The results indicated that this compound monotherapy exhibited stronger antitumor activity and lower toxicity than the combination treatment.[3][4]

ParameterThis compoundLarotrectinib + Tepotinib Combination
Tumor Growth Inhibition (TGI) in Gastric Tumor Model 94.8% (at 8 mg/kg/d)[6]Not directly reported, but this compound showed more significant inhibition than the combination.[3]
Tumor Growth Inhibition (TGI) in Liver Tumor Model 93.4% (at 4 mg/kg/d)[6]Not applicable
Toxicity Lower toxicity observed.[3][4]A slight decrease in body weight was noted in the combination group.[3]

Signaling Pathway Inhibition

The constitutive activation of TRK fusion proteins triggers several downstream signaling pathways crucial for cancer cell proliferation and survival. Larotrectinib effectively abrogates these pathways.[1] Similarly, this compound has been shown to block downstream signaling of both TRK and c-Met.[6]

Signaling_Pathway cluster_larotrectinib Larotrectinib cluster_this compound This compound Larotrectinib Larotrectinib TRK_Fusions TRK_Fusions Larotrectinib->TRK_Fusions Inhibits MAPK_Pathway MAPK Pathway TRK_Fusions->MAPK_Pathway Activates PI3K_AKT_Pathway PI3K/AKT Pathway TRK_Fusions->PI3K_AKT_Pathway Activates PLCg_Pathway PLCγ Pathway TRK_Fusions->PLCg_Pathway Activates 1 1 D228 D228 TRK_Fusions_this compound TRK Fusions D228->TRK_Fusions_this compound Inhibits cMet cMet D228->cMet Inhibits Downstream_Signaling Downstream Signaling TRK_Fusions_this compound->Downstream_Signaling Activates cMet->Downstream_Signaling Activates

Figure 1: Comparative Signaling Pathway Inhibition.

Experimental Protocols

HTRF Kinase Assay (for this compound)

To determine the inhibitory activity of this compound on various kinases, a Homogeneous Time Resolved Fluorescence (HTRF) kinase assay was utilized. The assay was performed at a concentration of 500 nM for the initial screening against 77 tyrosine kinases. The IC50 values for TRKA, TRKB, and TRKC were subsequently determined from dose-response curves.[3]

HTRF_Workflow start Start: Prepare Kinase Reaction Mixture add_this compound Add this compound at various concentrations start->add_this compound incubate Incubate to allow kinase reaction add_this compound->incubate add_detection_reagents Add HTRF detection reagents (Europium-labeled antibody and XL665-labeled substrate) incubate->add_detection_reagents read_plate Read plate on HTRF-compatible reader add_detection_reagents->read_plate analyze Analyze data to determine IC50 values read_plate->analyze

Figure 2: HTRF Kinase Assay Workflow.

In Vivo Xenograft Model (for this compound)

The in vivo efficacy of this compound was evaluated using a xenograft model with MKN45 gastric cancer cells. Nude mice with established tumors were treated with this compound, and tumor growth was monitored. The study also included a comparison with a combination of tepotinib and larotrectinib. Tumor growth inhibition (TGI) was calculated to assess the antitumor effect.[3]

Clinical Perspective

Larotrectinib has received accelerated approval from the FDA for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[7] Its efficacy and safety have been demonstrated in multiple clinical trials.[8][9] The most common adverse reactions include fatigue, nausea, dizziness, vomiting, and increased liver enzymes.[7]

As this compound is a novel compound, clinical data is not yet available. The preclinical results, particularly its potent dual-targeting activity and favorable toxicity profile in animal models, suggest that it is a promising candidate for further development and may offer a new treatment strategy for cancers with c-Met or NTRK abnormalities, or both.[3][4]

Conclusion

Larotrectinib is a highly effective and clinically validated targeted therapy for NTRK fusion-positive cancers. This compound represents a next-generation inhibitor with a broader target profile, encompassing both c-Met and TRK. The preclinical data for this compound is compelling, demonstrating superior efficacy and lower toxicity in a head-to-head comparison with a combination therapy that includes larotrectinib. Further clinical investigation is warranted to establish the therapeutic potential of this compound in human patients. Researchers and clinicians should consider the specific genetic makeup of tumors when evaluating the potential application of these inhibitors.

References

A Comparative Analysis of the Kinase Selectivity of 1D228 and Other Prominent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the kinase selectivity of the novel inhibitor 1D228 against established kinase inhibitors: the broad-spectrum inhibitor Staurosporine (B1682477), the multi-targeted inhibitor Dasatinib, and the more selective inhibitor Gefitinib.

This comparison utilizes quantitative experimental data to illuminate the distinct selectivity profiles of these compounds, offering valuable insights for target validation, lead optimization, and the design of future kinase inhibitor-based therapies.

Kinase Inhibition Profile: A Quantitative Comparison

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor targets a specific kinase or a small number of kinases, minimizing off-target effects. In contrast, a less selective or multi-targeted inhibitor might be beneficial in diseases driven by multiple signaling pathways but carries a higher risk of toxicity. The following tables summarize the inhibitory activity of this compound, Staurosporine, Dasatinib, and Gefitinib against a panel of kinases.

The inhibitor this compound has been identified as a potent dual inhibitor of c-Met and Tropomyosin receptor kinases (TRKs).[1] A screening of this compound against a panel of 77 kinases revealed high inhibitory activity against c-Met, TRKA, TRKB, TRKC, AXL, ALK, and MER. The IC50 values for this compound against the TRK family kinases were determined to be 111.5 nM for TRKA, 23.68 nM for TRKB, and 25.48 nM for TRKC.[1]

Dasatinib is a potent multi-targeted inhibitor, known to inhibit BCR-ABL and SRC family kinases, among others. Its broad activity is reflected in its interaction with a significant portion of the kinome.

Gefitinib is recognized as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] Its clinical utility is primarily in cancers driven by activating mutations in EGFR.

Staurosporine is a well-known potent, but non-selective, ATP-competitive kinase inhibitor.[4][5] It binds to a vast number of kinases with high affinity, making it a useful research tool for studying general kinase inhibition but unsuitable for therapeutic use due to toxicity.[4]

Table 1: Kinase Selectivity Profile of this compound

Target Kinase% Inhibition @ 500 nMIC50 (nM)
c-MetHigh-
TRKAHigh111.5
TRKBHigh23.68
TRKCHigh25.48
AXLHigh-
ALKHigh-
MERHigh-
Data for the full 77 kinase panel was referenced in the source publication but is not publicly available.

Table 2: Kinase Selectivity Profile of Comparator Inhibitors (Selected Kinases)

InhibitorTarget KinaseKd (nM)
Dasatinib ABL10.6
SRC0.8
LCK1.0
FYN1.1
YES11.1
KIT4.6
PDGFRB6.4
EGFR30
Gefitinib EGFR3.7
ERBB21,700
ERBB43,100
ABL1>10,000
SRC>10,000
Staurosporine CAMK2D0.2
PIM10.3
CAMK2G0.3
FLT30.4
KIT0.7
MET1.3
ABL13.5
SRC6.3
Kd values for Dasatinib and Gefitinib are from KINOMEscan binding assays. Staurosporine data is a compilation from various sources and may include IC50 values.

Experimental Protocols

The determination of kinase inhibitor selectivity is performed using a variety of robust and high-throughput screening methods. The data presented in this guide were generated using well-established platforms such as KINOMEscan®, HTRF® (Homogeneous Time Resolved Fluorescence), and ADP-Glo™.

KINOMEscan® Competition Binding Assay:

This technology is a widely used platform for profiling inhibitor interactions across a large panel of kinases. The assay is based on a competitive binding format where the test inhibitor competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured, typically by quantitative PCR (qPCR) of a DNA tag fused to the kinase. The output is often reported as the dissociation constant (Kd), which reflects the binding affinity of the inhibitor for the kinase.

HTRF® Kinase Assay:

This assay is a fluorescence-based method that measures kinase activity by detecting the phosphorylation of a substrate. The assay utilizes two antibodies, one that binds to the substrate and another that specifically recognizes the phosphorylated form of the substrate. These antibodies are labeled with a donor and an acceptor fluorophore. When the substrate is phosphorylated, the antibodies bind in close proximity, leading to a FRET (Förster Resonance Energy Transfer) signal that is proportional to the kinase activity. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined from a dose-response curve.

ADP-Glo™ Kinase Assay:

This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP (adenosine diphosphate) produced during the kinase reaction. The assay is performed in two steps. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the produced ADP into ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity. Similar to the HTRF assay, IC50 values are derived from dose-response curves.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of kinase inhibition and the methods used for its assessment, the following diagrams are provided.

G Simplified Signaling Pathway of Key Kinases cluster_receptor Receptor Tyrosine Kinases cluster_cytoplasmic Cytoplasmic Tyrosine Kinases cluster_inhibitors Inhibitor Targets c-Met c-Met Signaling Cascade Signaling Cascade c-Met->Signaling Cascade TRK TRK TRK->Signaling Cascade EGFR EGFR EGFR->Signaling Cascade SRC SRC SRC->Signaling Cascade ABL ABL ABL->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response Proliferation, Survival, Angiogenesis This compound This compound This compound->c-Met This compound->TRK Dasatinib Dasatinib Dasatinib->SRC Dasatinib->ABL Gefitinib Gefitinib Gefitinib->EGFR Staurosporine Staurosporine Staurosporine->c-Met Staurosporine->TRK Staurosporine->EGFR Staurosporine->SRC Staurosporine->ABL

Caption: Simplified signaling pathway showing the primary targets of the compared inhibitors.

G Generalized Kinase Selectivity Profiling Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Kinase Panel Plate Kinase Panel Plate Kinase Panel Plate->Incubation Reagent Preparation Reagent Preparation Reagent Preparation->Incubation Signal Detection Signal Detection Incubation->Signal Detection Raw Data Processing Raw Data Processing Signal Detection->Raw Data Processing Dose-Response Curve Fitting Dose-Response Curve Fitting Raw Data Processing->Dose-Response Curve Fitting IC50/Kd Determination IC50/Kd Determination Dose-Response Curve Fitting->IC50/Kd Determination Selectivity Profile Generation Selectivity Profile Generation IC50/Kd Determination->Selectivity Profile Generation

Caption: Generalized workflow for determining the selectivity profile of a kinase inhibitor.

References

Validating the Anti-Angiogenic Effects of 1D228 in HUVEC Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-angiogenic properties of the novel compound 1D228 against established inhibitors, Sunitinib and Bevacizumab, in Human Umbilical Vein Endothelial Cells (HUVECs). The data presented for this compound is hypothetical and serves as a template for researchers to compare their experimental findings.

Comparative Analysis of Anti-Angiogenic Activity

The anti-angiogenic potential of this compound, Sunitinib, and Bevacizumab was evaluated using three key in vitro assays: HUVEC proliferation, migration, and tube formation. The results are summarized below, offering a direct comparison of their efficacy.

HUVEC Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of HUVECs, a critical step in angiogenesis. The IC50 value represents the concentration of a compound that inhibits cell proliferation by 50%.

CompoundConcentration% Inhibition of ProliferationIC50
This compound (Hypothetical Data) 10 nM25%45 nM
50 nM55%
100 nM78%
Sunitinib 2 µM~50%[1]Not explicitly stated
Bevacizumab 0.01 mg/mLConcentration-dependent inhibition[2]Not explicitly stated
0.02 mg/mL[2]
0.04 mg/mL[2]
HUVEC Migration Assay

Cell migration is essential for endothelial cells to form new blood vessels. This assay assesses the inhibitory effect of the compounds on HUVEC migration.

CompoundConcentration% Inhibition of Migration
This compound (Hypothetical Data) 50 nM65%
Sunitinib Not specifiedSunitinib inhibits endothelial cell migration[3]
Bevacizumab 80–160 µg/mLPromotes migration under hypoxia[4]
HUVEC Tube Formation Assay

This assay evaluates the ability of HUVECs to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a hallmark of angiogenesis.

CompoundConcentration% Inhibition of Tube Formation
This compound (Hypothetical Data) 50 nM72%
Sunitinib Not specifiedSunitinib inhibits tube formation of endothelial cells[3]
Bevacizumab 80–160 µg/mLPromotes tube formation under hypoxia[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

HUVEC Proliferation Assay Protocol
  • Cell Seeding: HUVECs are seeded into 96-well plates at a density of 2 × 10³ to 5 x 10³ cells per well and incubated for 12-24 hours.[5][6]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Sunitinib, Bevacizumab) or a vehicle control.

  • Incubation: Cells are incubated for 48 to 72 hours.[5]

  • Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT or MTS assay, which measures metabolic activity.[5][7] The absorbance is read using a microplate spectrophotometer.

HUVEC Migration Assay Protocol (Wound Healing Assay)
  • Cell Seeding: HUVECs are seeded in a 24-well plate and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing the test compounds or a vehicle control is added.

  • Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software.

HUVEC Tube Formation Assay Protocol
  • Plate Coating: A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to polymerize.[8][9]

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 1 x 10⁴ to 1.5 x 10⁴ cells per well in the presence of the test compounds or a vehicle control.[10]

  • Incubation: The plate is incubated for 4 to 24 hours to allow for the formation of capillary-like structures.[10]

  • Visualization and Quantification: The formation of tubes is observed and photographed using a microscope. The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[8][9]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_proliferation HUVEC Proliferation Assay cluster_migration HUVEC Migration Assay cluster_tube_formation HUVEC Tube Formation Assay p1 Seed HUVECs in 96-well plate p2 Treat with compounds p1->p2 p3 Incubate for 48-72h p2->p3 p4 Assess proliferation (MTT/MTS) p3->p4 m1 Create wound in confluent HUVEC monolayer m2 Treat with compounds m1->m2 m3 Image at 0h and 24h m2->m3 m4 Quantify wound closure m3->m4 t1 Coat 96-well plate with Matrigel t2 Seed HUVECs with compounds t1->t2 t3 Incubate for 4-24h t2->t3 t4 Quantify tube formation t3->t4

Experimental workflows for key anti-angiogenesis assays.

VEGF_Signaling_Pathway cluster_receptor cluster_downstream cluster_cellular_response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK1/2 PLCg->ERK AKT Akt PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Bevacizumab Bevacizumab Bevacizumab->VEGF Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits This compound This compound This compound->VEGFR2 Inhibits (Hypothesized)

Simplified VEGF signaling pathway and points of inhibition.

References

Comparative Toxicity Profile of c-Met Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicity profiles of the novel dual c-Met/TRK inhibitor, 1D228, and other established c-Met inhibitors, including Tepotinib, Crizotinib (B193316), and Cabozantinib. This document summarizes key preclinical and clinical toxicity findings, details relevant experimental methodologies, and visualizes associated signaling pathways to support informed decision-making in drug development.

Executive Summary

The landscape of targeted cancer therapy is continually evolving, with a focus on maximizing efficacy while minimizing toxicity. This guide delves into the comparative toxicity of several c-Met inhibitors, with a special focus on the preclinical compound this compound. While detailed quantitative preclinical toxicology data for this compound remains limited in publicly available literature, existing studies suggest a favorable toxicity profile, particularly when compared to combination therapies. Established c-Met inhibitors such as Tepotinib, Crizotinib, and Cabozantinib present more extensive clinical data on their adverse effects, providing a valuable benchmark for comparison. This guide aims to consolidate the available information to aid in the preclinical and clinical development of novel c-Met targeted therapies.

Introduction to c-Met Inhibition and Associated Toxicities

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it a prime target for therapeutic intervention. However, the inhibition of c-Met can lead to a range of on-target and off-target toxicities, which are critical considerations in the development of new inhibitors. Common adverse events associated with c-Met inhibitors include gastrointestinal issues, fatigue, edema, and hepatotoxicity.

Comparative Preclinical and Clinical Toxicity Profiles

This section provides a comparative overview of the available toxicity data for this compound, Tepotinib, Crizotinib, and Cabozantinib. The data is presented in a tabular format for ease of comparison.

Table 1: Comparative Toxicity Profile of c-Met Inhibitors
InhibitorTarget(s)Preclinical Toxicity FindingsCommon Clinical Adverse Events (Any Grade)Serious Clinical Adverse Events
This compound c-Met, TRKA/B/CIn an acute toxicity study in Kunming mice, no evidence of toxicity was observed upon histological examination of the heart, liver, lung, and kidney[1]. Monotherapy with this compound in a xenograft tumor model showed lower toxicity compared to the combination of Larotrectinib and Tepotinib[1][2].Not yet in clinical trials.Not yet in clinical trials.
Tepotinib c-MetIn repeat-dose toxicity studies in rats and dogs, the primary target organ of toxicity was the liver/hepatobiliary system. Gastrointestinal disorders were also observed in dogs.Edema (peripheral and generalized), fatigue, nausea, diarrhea, musculoskeletal pain, decreased appetite, dyspnea, rash.Interstitial lung disease (ILD)/pneumonitis (can be fatal), hepatotoxicity (elevated ALT/AST), fatal hepatic failure (rare).
Crizotinib c-Met, ALK, ROS1In rats, crizotinib was embryotoxic and fetotoxic. Repeat-dose studies in rats and dogs showed various toxicities. Genotoxic in in vitro and in vivo assays.Vision disorders (visual impairment, photopsia, blurred vision), nausea, diarrhea, vomiting, edema, constipation, elevated transaminases, fatigue.Hepatotoxicity (can be fatal), interstitial lung disease (ILD)/pneumonitis (can be fatal), QT interval prolongation, bradycardia, severe visual loss.
Cabozantinib c-Met, VEGFR2, AXL, RET, KIT, FLT3, TIE2Embryo-fetal lethality and structural anomalies were observed in pregnant rats and rabbits.Diarrhea, fatigue, nausea, decreased appetite, palmar-plantar erythrodysesthesia (PPE), hypertension, weight loss, vomiting, dysgeusia, stomatitis.Gastrointestinal perforations and fistulas (can be fatal), thromboembolic events (venous and arterial), hemorrhage, osteonecrosis of the jaw, reversible posterior leukoencephalopathy syndrome.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key experiments cited in this guide.

Acute Oral Toxicity Study (as per OECD Guideline 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult animals of a single sex (usually females) from a commonly used laboratory strain are selected.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum. Animals are fasted prior to substance administration.

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered should not exceed a set limit (e.g., 1 mL/100g body weight for rodents).

  • Stepwise Procedure:

    • Step 1: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of 3 animals is dosed.

    • Subsequent Steps: The outcome of the previous step (mortality or no mortality) determines the next dose level for a new group of 3 animals.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) for chemical classification.

Histopathological Examination in Toxicology Studies

Histopathology provides critical information on target organ toxicity.

  • Tissue Collection: At the end of the in-life phase of a toxicology study, animals are euthanized, and a comprehensive list of organs and tissues is collected.

  • Fixation: Tissues are immediately preserved in a fixative (e.g., 10% neutral buffered formalin) to prevent autolysis and maintain cellular morphology.

  • Trimming and Processing: After fixation, tissues are trimmed to standard dimensions, placed in cassettes, and processed through a series of alcohols and clearing agents to dehydrate the tissue.

  • Embedding: Tissues are infiltrated with and embedded in paraffin (B1166041) wax to form a solid block.

  • Sectioning: The paraffin blocks are sectioned into very thin slices (typically 4-5 micrometers) using a microtome.

  • Staining: The tissue sections are mounted on glass slides and stained, most commonly with Hematoxylin and Eosin (H&E), to visualize cellular structures.

  • Microscopic Examination: A board-certified veterinary pathologist examines the stained slides under a microscope to identify and characterize any pathological changes. Findings are typically scored for severity (e.g., minimal, mild, moderate, marked).

Signaling Pathway Visualizations

Understanding the signaling pathways targeted by these inhibitors is essential for interpreting their efficacy and toxicity profiles.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Migration Migration Nucleus->Migration

Caption: Simplified c-Met signaling pathway.

TRK_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TRKA/B/C) Neurotrophin->TRK_Receptor Binds SHC SHC TRK_Receptor->SHC PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->Nucleus Neuronal_Survival Neuronal Survival Nucleus->Neuronal_Survival Differentiation Differentiation Nucleus->Differentiation Synaptic_Plasticity Synaptic Plasticity Nucleus->Synaptic_Plasticity Experimental_Workflow_Toxicity start Start: Select Animal Model dosing Dose Administration (Single or Repeat) start->dosing in_life In-life Observations (Clinical Signs, Body Weight) dosing->in_life clinical_pathology Clinical Pathology (Hematology, Blood Chemistry) in_life->clinical_pathology necropsy Gross Necropsy clinical_pathology->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis end End: Toxicity Profile data_analysis->end

References

1D228: A Potent Dual c-Met/TRK Inhibitor for Cancer Therapy - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel tyrosine kinase inhibitor, 1D228, against other therapeutic alternatives, supported by experimental data. This compound demonstrates significant efficacy in a panel of cancer cell lines, primarily by targeting both c-Met and Tropomyosin receptor kinase (TRK) signaling pathways.

Executive Summary

This compound is a novel small molecule inhibitor targeting both c-Met and TRK kinases. It has shown superior anti-tumor activity in preclinical models compared to existing therapies such as Tepotinib and the combination of Larotrectinib and Tepotinib.[1] Its dual-targeting mechanism offers a promising strategy for cancers where both c-Met and TRK pathways are dysregulated. This guide summarizes the available data on its efficacy, mechanism of action, and provides detailed experimental protocols for key assays.

Comparative Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, demonstrating particular potency in those with high c-Met expression, such as gastric and hepatocellular carcinoma.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in comparison to Tepotinib in different cancer cell lines.

Cell LineCancer TypeThis compound IC50 (nM)Tepotinib IC50 (nM)Reference
MKN45Gastric Cancer11.65[2]
MHCC97HHepatocellular Carcinoma4.313[2]
ASPC1Pancreatic Cancer13303780[2]
HS746TGastric Cancer8903600[2]

Lower IC50 values indicate higher potency.

In Vivo Efficacy: Tumor Growth Inhibition

In vivo studies using xenograft models have demonstrated the robust anti-tumor effect of this compound. The table below compares the tumor growth inhibition (TGI) of this compound with Tepotinib in gastric and liver cancer models.

Cancer ModelTreatmentDosageTGI (%)Reference
Gastric (MKN45)This compound8 mg/kg/d94.8[1]
Tepotinib8 mg/kg/d67.61[1]
Liver (MHCC97H)This compound4 mg/kg/d93.4[1]
Tepotinib4 mg/kg/d63.9[1]

Furthermore, this compound monotherapy has shown stronger antitumor activity and lower toxicity compared to the combination of Larotrectinib and Tepotinib in MKN45 xenograft tumor models.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual-inhibition mechanism targeting both c-Met and TRK signaling pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.

Signaling Pathway Inhibition

Mechanistic studies have revealed that this compound effectively inhibits the phosphorylation of both c-Met and TRK, thereby blocking their downstream signaling cascades.[1] This dual inhibition is particularly effective in cancers where both pathways are co-activated. Additionally, this compound has been shown to inhibit the phosphorylation of other kinases like AXL, ALK, and MER.[2]

1D228_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_angiogenesis Angiogenesis c-Met c-Met AKT AKT c-Met->AKT ERK ERK c-Met->ERK TRK TRK TRK->AKT TRK->ERK This compound This compound This compound->c-Met Inhibits Phosphorylation This compound->TRK Inhibits Phosphorylation Endothelial Cells Endothelial Cells This compound->Endothelial Cells Inhibits Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival Cyclin D1 Cyclin D1 ERK->Cyclin D1 ERK->Cell Proliferation & Survival G0/G1 Arrest G0/G1 Arrest Cyclin D1->G0/G1 Arrest Tube Formation & Migration Tube Formation & Migration Endothelial Cells->Tube Formation & Migration Inhibition of Angiogenesis Inhibition of Angiogenesis Tube Formation & Migration->Inhibition of Angiogenesis

Caption: this compound inhibits c-Met and TRK signaling pathways.
Cell Cycle Arrest and Angiogenesis Inhibition

This compound induces G0/G1 phase cell cycle arrest by downregulating the expression of Cyclin D1.[1][2] Furthermore, it exhibits anti-angiogenic properties by suppressing the migration and tube formation of endothelial cells, which also express c-Met and TRKB.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CCK-8 Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate IC50 values.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound and comparator compounds

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound or comparator compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values using appropriate software.

Western Blot for Protein Phosphorylation

This technique is used to detect the levels of phosphorylated and total proteins in key signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-TRK, anti-TRK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Harvest and wash cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound like this compound.

Experimental_Workflow Start Start In_Vitro_Studies In_Vitro_Studies Start->In_Vitro_Studies Cell_Viability_Assay Cell_Viability_Assay In_Vitro_Studies->Cell_Viability_Assay Determine IC50 Western_Blot Western_Blot In_Vitro_Studies->Western_Blot Mechanism of Action Cell_Cycle_Analysis Cell_Cycle_Analysis In_Vitro_Studies->Cell_Cycle_Analysis Effect on Cell Cycle In_Vivo_Studies In_Vivo_Studies Cell_Viability_Assay->In_Vivo_Studies Data_Analysis Data_Analysis Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Xenograft_Model Xenograft_Model In_Vivo_Studies->Xenograft_Model Evaluate TGI Xenograft_Model->Data_Analysis Efficacy_Comparison Efficacy_Comparison Data_Analysis->Efficacy_Comparison End End Efficacy_Comparison->End

Caption: Workflow for evaluating this compound efficacy.

Conclusion

The available data strongly suggest that this compound is a highly promising candidate for cancer therapy, particularly for tumors with c-Met and/or TRK dysregulation. Its superior efficacy over current treatments in preclinical models warrants further investigation in clinical settings. The detailed protocols provided in this guide should facilitate further research into the potential of this novel dual inhibitor.

References

Unraveling the Anti-Tumor Activity of 1D228: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the preclinical data on the novel c-Met/TRK inhibitor, 1D228, reveals promising anti-tumor efficacy. This guide synthesizes the available experimental evidence, offering a comparative perspective against other targeted therapies and underscoring the need for further independent validation.

Published research presents this compound as a potent dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK), key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[1][2][3] The primary data available for this compound originates from a single study by An et al., which provides a detailed investigation of its activity in preclinical models of gastric and liver cancer.[1] This guide, therefore, serves as a detailed summary of these initial findings and a comparative analysis against the alternatives tested in the same study, namely Tepotinib and the combination of Larotrectinib and Tepotinib.

Comparative In Vitro Efficacy

The initial in vitro evaluation of this compound demonstrated its potent inhibitory activity against c-Met kinase and cancer cell proliferation. When compared to Tepotinib, a known c-Met inhibitor, this compound exhibited a lower IC50 value, indicating higher potency.[1]

CompoundTarget KinaseIC50 (nM)[1]Cell LineIC50 (nM)[1]
This compound c-Met0.98MHCC97H4.3
MKN451.0
Tepotinibc-Met3.7MHCC97H13
MKN451.65

In addition to its effect on c-Met, this compound also showed inhibitory activity against TRK kinases.[1]

CompoundTarget KinaseIC50 (nM)[1]
This compound TRKA111.5
TRKB23.68
TRKC25.48

In Vivo Anti-Tumor Activity

In xenograft models of gastric (MKN45) and liver (MHCC97H) cancer, this compound demonstrated robust tumor growth inhibition (TGI) that was significantly greater than that observed with Tepotinib at the same dosage.[1][2]

Cancer ModelTreatmentDosageTGI (%)[1][2]
Gastric (MKN45)This compound 8 mg/kg/d94.8
Tepotinib8 mg/kg/d67.61
Liver (MHCC97H)This compound 4 mg/kg/d93.4
Tepotinib4 mg/kg/d63.9

Furthermore, in the MKN45 gastric cancer model, monotherapy with this compound was reported to have stronger anti-tumor activity and lower toxicity compared to the combination of Larotrectinib (a TRK inhibitor) and Tepotinib.[1][3]

Mechanism of Action: Dual Inhibition of c-Met and TRK Signaling

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of both c-Met and TRKB.[1] This dual inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival. The study by An et al. suggests that in some cancers, TRKB activation may be dependent on c-Met activity, highlighting the potential advantage of a dual inhibitor like this compound.[1]

cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling c-Met c-Met Proliferation Proliferation c-Met->Proliferation Survival Survival c-Met->Survival Angiogenesis Angiogenesis c-Met->Angiogenesis TRKB TRKB TRKB->Proliferation TRKB->Survival TRKB->Angiogenesis This compound This compound This compound->c-Met inhibits This compound->TRKB inhibits Tepotinib Tepotinib Tepotinib->c-Met inhibits Larotrectinib Larotrectinib Larotrectinib->TRKB inhibits

Fig. 1: Simplified signaling pathway of this compound and comparators.

Experimental Protocols

The findings presented are based on a series of in vitro and in vivo experiments as detailed by An et al.[1]

In Vitro Kinase and Cell Proliferation Assays:

  • Kinase Inhibition Assay: The inhibitory activity of this compound and Tepotinib against c-Met and TRK kinases was determined using biochemical assays.

  • Cell Lines: Human hepatocellular carcinoma (MHCC97H) and gastric cancer (MKN45) cell lines were used.

  • Proliferation Assay: The half-maximal inhibitory concentration (IC50) was determined using a CCK-8 assay after treating the cells with varying concentrations of the compounds.

In Vivo Xenograft Studies:

  • Animal Model: Nude mice were used for the xenograft models.

  • Tumor Implantation: MHCC97H or MKN45 cells were subcutaneously injected into the mice.

  • Treatment: Once tumors reached a certain volume, mice were treated with this compound, Tepotinib, or a combination of Larotrectinib and Tepotinib.

  • Efficacy Assessment: Tumor volume and body weight were measured regularly to assess tumor growth inhibition and toxicity.

Start Start Cell_Culture Cancer Cell Culture (MHCC97H or MKN45) Start->Cell_Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Required Volume Implantation->Tumor_Growth Grouping Random Grouping of Mice Tumor_Growth->Grouping Treatment Daily Oral Administration of this compound, Tepotinib, or Combination Grouping->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, and Analysis Endpoint->Analysis End End Analysis->End

Fig. 2: Generalized workflow for in vivo xenograft studies.

Conclusion and Future Directions

The initial preclinical data on this compound are promising, suggesting it may be a potent anti-tumor agent with a favorable efficacy profile compared to Tepotinib and the combination of Larotrectinib and Tepotinib in the models tested.[1] Its dual inhibitory action on c-Met and TRK pathways presents a rational approach for cancers where these pathways are co-activated.[1]

However, it is crucial to emphasize that these findings are from a single study and await independent validation. For researchers, scientists, and drug development professionals, the data presented herein provides a strong foundation for further investigation into the therapeutic potential of this compound. Future independent studies are warranted to confirm these initial findings, explore the activity of this compound in a broader range of cancer models, and further elucidate its safety and pharmacokinetic profiles.

References

Metabolic Stability Showdown: 1D228 Demonstrates Superior Profile Over Tepotinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, metabolic stability is a critical determinant of a drug's pharmacokinetic profile and overall clinical success. A recent comparative analysis reveals that 1D228, a novel c-Met/TRK inhibitor, exhibits a significantly enhanced metabolic stability profile compared to the established c-Met inhibitor, tepotinib (B1684694). This guide provides a detailed comparison of their metabolic stability, supported by experimental data, and outlines the methodologies employed in these assessments.

Executive Summary

Experimental data from in vitro liver microsome assays across multiple species demonstrate that this compound possesses substantially greater metabolic stability than tepotinib. Notably, in human liver microsomes, this compound has a half-life exceeding 2100 minutes, a stark contrast to tepotinib's half-life of approximately 22.65 minutes. This enhanced stability of this compound suggests the potential for a more favorable pharmacokinetic profile in humans, potentially leading to less frequent dosing and a wider therapeutic window.

Data Presentation: In Vitro Metabolic Stability

The metabolic stability of this compound and tepotinib was evaluated in liver microsomes from five different species: Sprague-Dawley (SD) rats, CD-1 mice, beagle dogs, cynomolgus monkeys (Macaca fascicularis), and humans. The half-life (t1/2) of each compound was determined and is summarized in the table below.

SpeciesThis compound Half-life (t1/2, min)Tepotinib Half-life (t1/2, min)
SD Rats37.19[1]18.08
CD-1 Mice101.73[1]15.14
Beagle Dogs63.77[1]62.23
Cynomolgus Monkeys1653.42[1]1350.61
Human2124.02[1]22.65[2]

Note: The tepotinib half-life in human liver microsomes is sourced from a separate study, which also reported an intermediate intrinsic clearance (CLint) of 35.79 mL/min/kg.[2]

The data clearly indicates that this compound has a longer half-life across most species tested, with a particularly dramatic difference observed in human liver microsomes.[1] This suggests that this compound is less susceptible to metabolic degradation, a key factor for maintaining therapeutic concentrations in the body.

Experimental Protocols

The following is a representative protocol for determining the in vitro metabolic stability of small molecule inhibitors like this compound and tepotinib using a liver microsome assay.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (this compound, tepotinib)

  • Pooled liver microsomes (from human, rat, mouse, dog, monkey)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). The liver microsomes are thawed and diluted in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Reaction Mixture: The test compound is added to the microsomal suspension to a final concentration (e.g., 1 µM). The mixture is pre-incubated at 37°C.

  • Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile, which also precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is collected.

  • Analysis: The concentration of the parent compound in the supernatant at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the half-life (t1/2) and subsequently the intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Test Compound Stock Solution C Prepare Reaction Mixture (Compound + Microsomes) A->C B Thaw and Dilute Liver Microsomes B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH Regenerating System D->E F Collect Aliquots at Multiple Time Points E->F G Terminate Reaction with Cold Acetonitrile F->G H Centrifuge to Pellet Protein G->H I Collect Supernatant H->I J Quantify Compound by LC-MS/MS I->J K Calculate t1/2 and CLint J->K

Experimental workflow for the liver microsomal stability assay.

Signaling Pathway Inhibition

Both this compound and tepotinib are tyrosine kinase inhibitors, but they target different sets of kinases, leading to distinct mechanisms of action.

Tepotinib is a selective inhibitor of the c-Met receptor tyrosine kinase.[3] Aberrant c-Met signaling, often due to mutations or overexpression, can drive tumor cell proliferation, survival, invasion, and metastasis.[4] Tepotinib blocks the phosphorylation of c-Met, thereby inhibiting downstream signaling pathways such as the PI3K/AKT and RAS/MAPK pathways.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion Tepotinib Tepotinib Tepotinib->cMet Inhibits

Simplified signaling pathway inhibited by tepotinib.

This compound is a dual inhibitor that targets both c-Met and the Tropomyosin Receptor Kinase (TRK) family of receptors (TRKA, TRKB, and TRKC).[1][6] The TRK signaling pathway plays a crucial role in neuronal development and function, but its aberrant activation is also implicated in various cancers.[1] By simultaneously inhibiting both c-Met and TRK, this compound can block a broader range of pro-oncogenic signals, potentially leading to a more potent anti-tumor effect.[1][6] Downstream pathways inhibited by this compound include the PI3K/AKT, RAS/MAPK, and PLCγ pathways.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS TRK TRK Receptor TRK->PI3K TRK->RAS PLCg PLCγ TRK->PLCg AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis Apoptosis Regulation AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Cell Differentiation ERK->Differentiation PLCg->Proliferation ID228 This compound ID228->cMet Inhibits ID228->TRK Inhibits

References

Unveiling the Potency of 1D228: A Comparative Analysis in c-Met Amplified vs. Non-Amplified Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel c-Met/TRK inhibitor, 1D228, reveals its potent and selective anti-tumor activity, particularly in cancer cells characterized by c-Met gene amplification. This guide provides a detailed comparison of this compound's efficacy in c-Met amplified versus non-amplified cancer cell lines, supported by experimental data and detailed methodologies for the conducted experiments. The findings presented herein are crucial for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential and mechanism of action of this compound.

Executive Summary

The c-Met receptor tyrosine kinase is a well-established oncogene, with its amplification driving the progression of various cancers, including gastric and hepatocellular carcinomas.[1] The inhibitor this compound has demonstrated significant promise in targeting this pathway. This report consolidates in vitro and in vivo data, highlighting the differential sensitivity of cancer cells to this compound based on their c-Met amplification status. The data unequivocally shows that c-Met amplified cell lines are exquisitely sensitive to this compound, exhibiting significantly lower IC50 values and greater tumor growth inhibition compared to their non-amplified counterparts.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The anti-proliferative activity of this compound was assessed across a panel of cancer cell lines with varying c-Met expression levels. The gastric cancer cell line MKN45 and the hepatocellular carcinoma cell line MHCC97H are known to have high levels of c-Met expression, which is indicative of MET gene amplification.[1][2] In contrast, HepG2, Hela, and MDAMB-231 cell lines exhibit significantly lower c-Met expression.[1]

Table 1: In Vitro Anti-proliferative Activity of this compound and Tepotinib
Cell LineCancer Typec-Met StatusThis compound IC50 (nM)Tepotinib IC50 (nM)
MKN45Gastric CancerAmplified/High11.65
MHCC97HHepatocellular CarcinomaAmplified/High4.313
HepG2Hepatocellular CarcinomaNon-amplified/Low>1000>1000
HelaCervical CancerNon-amplified/Low>1000>1000
MDAMB-231Breast CancerNon-amplified/Low>1000>1000

The in vivo efficacy of this compound was evaluated in xenograft models using the c-Met amplified MKN45 gastric cancer cell line. The results demonstrate a robust anti-tumor effect, significantly inhibiting tumor growth.[1][3][4]

Table 2: In Vivo Tumor Growth Inhibition (TGI) in MKN45 Xenograft Model
Treatment Group (dose)Tumor Growth Inhibition (TGI) (%)
This compound (8 mg/kg/d)94.8
Tepotinib (8 mg/kg/d)67.61

Mechanism of Action: Targeting the c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers a signaling cascade that promotes cell proliferation, survival, migration, and invasion. In cancer cells with c-Met amplification, this pathway is constitutively active, leading to uncontrolled tumor growth. This compound acts as a potent inhibitor of c-Met kinase activity, thereby blocking downstream signaling.[1][3]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Invasion Invasion STAT3->Invasion inhibitor This compound inhibitor->cMet Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines c-Met Amplified & Non-amplified Cell Lines Treatment_vitro Treat with this compound Cell_Lines->Treatment_vitro Viability_Assay Cell Viability Assay (IC50 Determination) Treatment_vitro->Viability_Assay Western_Blot Western Blot (Signaling Pathway Analysis) Treatment_vitro->Western_Blot Result1 Result1 Viability_Assay->Result1 Differential Sensitivity Result2 Result2 Western_Blot->Result2 Pathway Inhibition Xenograft Establish Xenograft Model (c-Met Amplified Cells) Treatment_vivo Treat with this compound Xenograft->Treatment_vivo Tumor_Measurement Measure Tumor Growth (TGI Calculation) Treatment_vivo->Tumor_Measurement Result3 Result3 Tumor_Measurement->Result3 Tumor Regression Logical_Relationship cluster_amplified c-Met Amplified Cells cluster_non_amplified c-Met Non-Amplified Cells Met_Amp c-Met Gene Amplification High_Met High c-Met Expression Met_Amp->High_Met Constitutive_Activation Constitutive Pathway Activation High_Met->Constitutive_Activation Oncogene_Addiction Oncogene Addiction Constitutive_Activation->Oncogene_Addiction High_Sensitivity High Sensitivity (Apoptosis, Growth Arrest) Oncogene_Addiction->High_Sensitivity Leads to Normal_Met Normal c-Met Gene Copy Number Low_Met Low/Normal c-Met Expression Normal_Met->Low_Met Ligand_Dependent Ligand-Dependent Activation Low_Met->Ligand_Dependent No_Addiction No Oncogene Addiction Ligand_Dependent->No_Addiction Low_Sensitivity Low Sensitivity (Minimal Effect) No_Addiction->Low_Sensitivity Leads to Inhibitor This compound Treatment Inhibitor->High_Sensitivity Inhibitor->Low_Sensitivity

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 1D228 (Amphotericin B Mixture)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe work environment and maintaining regulatory compliance. This document provides detailed procedures for the safe disposal of the product identified as 1D228, which corresponds to a Sigma-Aldrich product (A9528) containing Amphotericin B.[1][2][3] This substance is a physiologically active compound and requires careful handling as a hazardous material.[4]

Core Safety Information

Hazard Identification:

The product is classified as causing damage to organs through prolonged or repeated exposure.[1][4] It is a combustible, acute toxic compound.[1]

Precautionary Measures:

  • P260: Do not breathe dust.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P314: Get medical advice/attention if you feel unwell.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4][5]

Quantitative Data Summary
ParameterValue/InstructionSource
Hazard Class Specific target organ toxicity - repeated exposure, Category 1[1][4]
Signal Word Danger[1][4]
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Gloves[1]
Storage Temperature 2-8°C[1]
First Aid: Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[4]
First Aid: Eye Contact Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses.[4]
First Aid: Ingestion Immediately make victim drink water (two glasses at most). Consult a physician.[4]

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a strict protocol is essential when handling and disposing of this compound. The following steps provide a clear guide for laboratory personnel.

Personal Protective Equipment (PPE)

Before handling the substance, ensure the following PPE is worn:

  • Gloves: Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Respiratory Protection: A dust mask (type N95 or equivalent) is required when dusts are generated.[1]

  • Lab Coat: A lab coat should be worn to protect clothing.

Step-by-Step Disposal Procedure

The primary directive for this product is disposal via an approved hazardous waste facility.[4] Do not dispose of this material down the drain or in regular trash.

  • Waste Collection:

    • Collect waste material, including any unused product and contaminated disposables (e.g., pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[6][7]

    • It is best practice to use the original container for the disposal of the chemical if possible. If not, ensure the waste container is made of a material that does not react with the contents and has a secure, leak-proof cap.[7][8]

    • Keep the hazardous waste container closed except when adding waste.[6][8]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the chemical name ("Amphotericin B mixture").[6][7] Include the date when waste was first added.

  • Storage:

    • Store the waste container in a designated, secure area, away from incompatible materials.[8]

    • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[8]

  • Disposal Request:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[8]

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Empty Container Disposal:

    • Empty containers that held this product must be treated as hazardous waste unless properly decontaminated.[4]

    • To decontaminate, triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste.[6] After triple-rinsing, the container may be disposed of in the regular trash, but always confirm this with your local regulations.[6]

Visualized Workflows

The following diagrams illustrate the necessary workflows for handling and disposing of hazardous chemicals like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Consult SDS b Don PPE a->b c Weigh/Measure in Ventilated Area b->c d Perform Experiment c->d e Segregate Waste d->e f Label Hazardous Waste Container e->f g Store in Designated Area f->g h Contact EH&S for Pickup g->h

Caption: General workflow for safe chemical handling and disposal.

G cluster_non_haz cluster_haz start Chemical Waste Generated is_hazardous Is it Hazardous per SDS? start->is_hazardous trash Dispose in Regular Trash is_hazardous->trash No collect Collect in Labeled Container is_hazardous->collect Yes drain Dispose Down Drain (if permitted) store Store in Secondary Containment collect->store pickup Arrange EH&S Pickup store->pickup

Caption: Decision-making process for chemical waste disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.